molecular formula C8H5ClN2O B13466301 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

Katalognummer: B13466301
Molekulargewicht: 180.59 g/mol
InChI-Schlüssel: GYPJGXMCUUWLPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H5ClN2O

Molekulargewicht

180.59 g/mol

IUPAC-Name

1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-8-7-2-1-6(5-12)11(7)4-3-10-8/h1-5H

InChI-Schlüssel

GYPJGXMCUUWLPZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CC=C2C(=N1)Cl)C=O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Pyrrolo[1,2-a]pyrazine Core: Synthesis, Properties, and Applications in Drug Discovery, Featuring 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical and Spectroscopic Profile of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

While experimental data for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde is not published, its key physicochemical properties can be predicted based on its structure.[2] These predicted values are invaluable for guiding synthesis, purification, and formulation efforts.

PropertyPredicted ValueData Source
Molecular Formula C₈H₅ClN₂OPubChemLite[2]
Molecular Weight 180.59 g/mol PubChemLite[2]
XLogP3 2.2PubChemLite[2]
Hydrogen Bond Donor Count 0PubChemLite[2]
Hydrogen Bond Acceptor Count 3PubChemLite[2]
Rotatable Bond Count 1PubChemLite[2]

Spectroscopic Characterization:

The structural features of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde would give rise to a distinct spectroscopic signature:

  • ¹H NMR: The spectrum would be expected to show distinct aromatic protons on the pyrrolo[1,2-a]pyrazine core, with chemical shifts influenced by the electron-withdrawing effects of the chloro and aldehyde substituents. A downfield singlet corresponding to the aldehydic proton would also be a key diagnostic signal.

  • ¹³C NMR: The carbon spectrum would reveal signals for the eight carbon atoms, including a characteristic signal for the carbonyl carbon of the aldehyde group at a low field.

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde, C-Cl stretching, and C=N and C=C stretching frequencies characteristic of the aromatic heterocyclic system.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Synthetic Strategies for the Pyrrolo[1,2-a]pyrazine Core and its Derivatives

The construction of the pyrrolo[1,2-a]pyrazine scaffold can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted pyrrole or pyrazine precursors.[3][4] The introduction of substituents, such as the chloro and carbaldehyde groups in our target molecule, can be accomplished through either pre-functionalization of the starting materials or post-modification of the assembled bicyclic system.

A plausible synthetic approach to 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde would likely involve the Vilsmeier-Haack formylation to introduce the aldehyde group at the 6-position, a common strategy for the electrophilic substitution of electron-rich heterocyclic systems.[5] Subsequent chlorination could potentially be achieved using a variety of chlorinating agents.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Functionalization Pyrrole_Precursor Substituted Pyrrole Pyrazine_Formation Pyrazine Ring Formation/Annulation Pyrrole_Precursor->Pyrazine_Formation Pyrrolopyrazine_Core Pyrrolo[1,2-a]pyrazine Core Pyrazine_Formation->Pyrrolopyrazine_Core Formylation Vilsmeier-Haack Formylation (POCl₃, DMF) Pyrrolopyrazine_Core->Formylation Chlorination Chlorination (e.g., N-Chlorosuccinimide) Formylation->Chlorination Target_Molecule 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde Chlorination->Target_Molecule

Generalized synthetic workflow for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of a Pyrrolo[1,2-a]pyrazine Core (General Procedure)

This protocol is a generalized representation and would require optimization for the specific substrate.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous dimethylformamide (DMF) to 0 °C.

  • Substrate Addition: Dissolve the pyrrolo[1,2-a]pyrazine starting material (1.0 eq.) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[1,2-a]pyrazine-6-carbaldehyde.

Key Reactions and Derivatization for Drug Discovery

The aldehyde and chloro functionalities on the 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde scaffold are versatile handles for further synthetic elaboration, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.[5]

Knoevenagel Condensation: The aldehyde group can readily undergo Knoevenagel condensation with active methylene compounds to generate α,β-unsaturated derivatives, which are themselves valuable intermediates and potential pharmacophores.[6]

Reductive Amination: The aldehyde can be converted to a primary or secondary amine via reductive amination, providing a key linkage point for introducing a wide range of substituents.

Nucleophilic Aromatic Substitution: The chloro substituent can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce further diversity into the molecule.

Derivatization_Pathways cluster_aldehyde Aldehyde Reactions cluster_chloro Chloro Substitution Target 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde Knoevenagel Knoevenagel Condensation (+ Active Methylene Compound) Target->Knoevenagel Reductive_Amination Reductive Amination (+ Amine, Reducing Agent) Target->Reductive_Amination SNAr Nucleophilic Aromatic Substitution (+ Nucleophile) Target->SNAr Therapeutic_Applications Core Pyrrolo[1,2-a]pyrazine Scaffold Anticancer Anticancer Core->Anticancer Kinase Inhibition Antimicrobial Antimicrobial Core->Antimicrobial Antibacterial/ Antifungal Antiviral Antiviral Core->Antiviral e.g., Anti-HIV CNS_Disorders CNS Disorders Core->CNS_Disorders Serotonin Receptor Ligands

Therapeutic applications of the pyrrolopyrazine scaffold.

Conclusion and Future Perspectives

The pyrrolo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While a detailed experimental profile for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde remains to be published, the established synthetic routes and the versatile reactivity of its functional groups make it an attractive target for the generation of new chemical entities. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of this scaffold against a wider range of biological targets. The insights provided in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to advancing the field of drug discovery through the exploration of novel heterocyclic chemistry.

References

  • SciSpace. (n.d.). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Retrieved from [Link]

  • ACS Publications. (2025, January 31). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2021, September 17). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Retrieved from [Link]

  • R Discovery. (2019, November 1). Recent Advances in the Chemistry and Synthesis of Thienopyrazine, Pyrrolopyrazine and Furopyrazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of pyrrolopyrazine derivatives with antitumor activity. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (C8H5ClN2O). Retrieved from [Link]

  • CymitQuimica. (n.d.). Pyrrolo[1,2-a]pyrazine-6-carboxamide,1-chloro-N-[(1R) -. Retrieved from https://www.cymitquimica.com/pyrrolo-1-2-a-pyrazine-6-carboxamide-1-chloro-n-1r-1-3as-4s-6s-7ar-hexahydro-3a-5-5-trimethyl-4-6-methano-1-3-2-benzodioxaborol-2-yl-3-butenyl-4-6-7-8-tetrahydro-8-3-2-naphthalenyl-propyl-4-oxo-3-phenylmethyl-amino-6s-8r-550375-96-7
  • Y-Scholar Hub@YONSEI. (2025, September 30). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Retrieved from https://yscholar.yonsei.ac.kr/handle/2021.sw.yonsei/7724
  • PubMed. (2019, June 1). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from.... Retrieved from [Link]

  • Asian Publication Corporation. (2026, January 31). One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity. Retrieved from [Link]

  • Beilstein Journals. (2016, August 9). ones: Rearrangement of pyrrolo[1,2-d]o[1][7][8]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved from [Link]

  • RSC Publishing. (n.d.). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 1-Methylpyrrolo[1,2-a]pyrazine (FDB011180). Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. Retrieved from [Link]

  • MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrolo[1,2-a]pyrazine, perhydro-2-(2,4-dinitrophenyl)- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Retrieved from [Link]

Sources

Structure Elucidation of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde: A Hypothetical Case Study Based on Spectroscopic Principles

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a significant heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] This technical guide presents a comprehensive, albeit hypothetical, workflow for the structure elucidation of a novel derivative, 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde. Due to the absence of published experimental data for this specific molecule, this guide will leverage established synthetic methodologies and draw upon spectral data from analogous structures to propose a robust strategy for its synthesis and structural confirmation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction and Rationale

The fusion of pyrrole and pyrazine rings creates the pyrrolo[1,2-a]pyrazine system, a class of nitrogen-containing heterocycles of great interest in pharmaceutical development.[3][4] The introduction of a chlorine atom and a carbaldehyde group onto this scaffold is anticipated to modulate its electronic properties and biological activity, making 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde a compelling target for synthesis and evaluation.

This guide will detail a proposed synthetic route and a multi-faceted analytical approach to unequivocally confirm the molecular structure of the target compound. The elucidation process is a self-validating system, where data from multiple independent spectroscopic techniques converge to provide a single, unambiguous structural assignment.

Proposed Synthetic Pathway

The synthesis of 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde can be logically approached via an electrophilic formylation of the pre-existing 1-chloropyrrolo[1,2-a]pyrazine core. The Vilsmeier-Haack reaction is a well-documented and effective method for the formylation of reactive aromatic and heteroaromatic substrates.[5][6] Studies on various pyrrolo[1,2-a]pyrazine derivatives have shown that Vilsmeier-Haack formylation preferentially occurs at the C6 position.[1]

The proposed starting material, 1-chloro-1H-pyrrolo[1,2-a]pyrazine, is commercially available and its synthesis from pyrrolo[1,2-a]pyrazin-1(2H)-one using phosphorus oxychloride has been described.[7][8]

The overall proposed reaction is as follows:

Synthetic_Pathway start 1-Chloro-1H-pyrrolo[1,2-a]pyrazine product 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde start->product Vilsmeier-Haack Formylation reagents 1. POCl3, DMF 2. H2O

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent, a chloroiminium salt.[9]

  • Substrate Addition: Dissolve the starting material, 1-chloro-1H-pyrrolo[1,2-a]pyrazine (1.0 eq.), in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Structure Elucidation Workflow

The following sections detail the analytical techniques that would be employed to confirm the structure of the purified product.

Elucidation_Workflow cluster_data Spectroscopic Data Acquisition MS Mass Spectrometry (MS) Structure Confirmed Structure MS->Structure Molecular Formula (C₈H₅ClN₂O) IR Infrared (IR) Spectroscopy IR->Structure Functional Groups (-CHO, C-Cl, Aromatic) NMR1D 1D NMR (¹H, ¹³C) NMR1D->Structure Proton & Carbon Environment NMR2D 2D NMR (COSY, HSQC, HMBC) NMR2D->Structure Connectivity (Bonding Framework)

Caption: A multi-technique approach for structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry is the first crucial step to confirm the molecular weight and elemental composition of the synthesized compound.

  • Expected Outcome: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source would be employed. The molecular formula of 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde is C₈H₅ClN₂O. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 181.0163 Da. The presence of a single chlorine atom will be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak ([M+2+H]⁺) at approximately 183.0134 Da, with an intensity ratio of about 3:1 relative to the M peak, which is characteristic for compounds containing one chlorine atom.[10][11]

Predicted IonMolecular FormulaCalculated m/z
[M+H]⁺C₈H₆³⁵ClN₂O⁺181.0163
[M+2+H]⁺C₈H₆³⁷ClN₂O⁺183.0134
[M+Na]⁺C₈H₅³⁵ClN₂ONa⁺202.9983
[M+2+Na]⁺C₈H₅³⁷ClN₂ONa⁺204.9953

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Outcome: The IR spectrum will provide definitive evidence for the aldehyde group.

    • C=O Stretch: A strong absorption band is expected in the range of 1685-1710 cm⁻¹ due to the carbonyl (C=O) stretch of the aldehyde. The conjugation with the aromatic pyrrolopyrazine ring system lowers the frequency from the typical range for saturated aldehydes (1720-1740 cm⁻¹).[12][13]

    • Aldehydic C-H Stretch: Two characteristic, albeit weaker, bands are expected for the aldehydic C-H stretch, typically appearing around 2830-2860 cm⁻¹ and 2700-2760 cm⁻¹. The latter is particularly diagnostic for aldehydes.[14][15]

    • Aromatic C-H and C=C/C=N Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ (aromatic C-H stretch) and 1400-1600 cm⁻¹ (aromatic ring C=C and C=N stretches) will confirm the presence of the heterocyclic aromatic core.

    • C-Cl Stretch: A band in the far-infrared region, typically between 800-600 cm⁻¹, would be indicative of the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, providing information on the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.

¹H NMR Spectroscopy

Based on the proposed structure and data from related pyrrolo[1,2-a]pyrazine derivatives, the following proton signals are predicted (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-aldehyde (-CHO)9.9 - 10.1singlet (s)-Deshielded proton of the aldehyde group.[1]
H-89.7 - 9.9singlet (s)-Proton on the pyrazine ring, deshielded by the adjacent nitrogen and the aldehyde group.[1]
H-47.5 - 7.7doublet (d)~4.5Proton on the pyrazine ring.[7]
H-37.3 - 7.5doublet of doublets (dd)~2.5, 1.5Proton on the pyrrole ring.[7]
H-76.8 - 7.0doublet (d)~4.5Proton on the pyrazine ring, adjacent to the aldehyde.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-aldehyde (-CHO)180 - 185Carbonyl carbon of the aldehyde.[1]
C-1152 - 156Carbon bearing the chlorine atom, deshielded.[7]
C-4a142 - 145Bridgehead carbon.
C-6138 - 142Carbon bearing the aldehyde group.
C-8128 - 132Carbon on the pyrazine ring.
C-4125 - 128Carbon on the pyrazine ring.[7]
C-3117 - 120Carbon on the pyrrole ring.[7]
C-7115 - 118Carbon on the pyrazine ring.
2D NMR Spectroscopy

To unambiguously confirm the assignment of all protons and carbons and to establish the connectivity of the molecule, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. A key expected correlation would be between H-3 and H-4, confirming their adjacent positions on the five-membered ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will allow for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • The aldehydic proton (H-CHO) to the C-6 carbon.

    • H-7 to C-6 and C-8.

    • H-8 to C-6 and C-4a.

    • H-4 to C-4a and C-3.

Conclusion

While direct experimental data for 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde is not currently available in the public domain, this guide presents a robust and scientifically sound workflow for its synthesis and structure elucidation. By employing a Vilsmeier-Haack formylation of a known precursor and leveraging a comprehensive suite of modern spectroscopic techniques—including HRMS, IR, and a full complement of 1D and 2D NMR experiments—the unambiguous confirmation of its structure can be confidently achieved. The convergence of data from these independent analytical methods provides a self-validating system, ensuring the highest level of scientific integrity for researchers in the field of medicinal and synthetic chemistry.

References

  • Hutzinger, O., Jamieson, W. D., & Safe, S. (1971). Mass Spectra of Fifteen Chlorinated Aromatic Fungicides. Journal of the Association of Official Analytical Chemists, 54(1), 178-186. [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Singh, D. K., & Kim, I. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Arkivoc, 2019(3), 8-21. [Link]

  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for... [Link]

  • University of Calgary. (n.d.). IR: aldehydes. [Link]

  • SpectraBase. (n.d.). 2-Methyl-3-(2-methylpropyl)-6,7-dihydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione. [Link]

  • Y-Scholar Hub@YONSEI. (2025). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. [Link]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • ResearchGate. (2025). (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. [Link]

  • Radicals and Mass Spectrometry (MS) Spring 2021. [Link]

  • Thieme. (n.d.). 6.2.2. Pyrazines. [Link]

  • Berger, S., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt... [Link]

  • PubMed. (2010). Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry. [Link]

  • ACS Publications. (1974). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. Analytical Chemistry. [Link]

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubMed. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. [Link]

  • Patil, P. B., & Bari, S. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2017). (PDF) Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. [Link]

  • ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... [Link]

  • PubMed. (2014). Synthesis of new perhydropyrrolo[1,2-a]pyrazine derivatives and their evaluation in animal models of epilepsy. [Link]

  • ScienceDirect. (2025). Key spectroscopic features of pyrazine lowest-lying 1B1u and 1B2u states. [Link]

  • MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]479)

Sources

Structural Elucidation and ¹H NMR Characterization of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of functionalized bicyclic heterocycles requires a rigorous understanding of their electronic microenvironments. This whitepaper provides an in-depth technical framework for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde . By deconstructing the molecule's push-pull resonance systems and steric peri-effects, this guide moves beyond empirical peak matching to establish a causality-driven, self-validating protocol for structural elucidation.

Core Scaffold Architecture and Numbering

The pyrrolo[1,2-a]pyrazine system is a fused bicyclic heterocycle belonging to the azaindolizine family[1]. Proper assignment of its NMR spectra requires strict adherence to its IUPAC numbering system:

  • N-2: The pyridine-like nitrogen in the pyrazine ring.

  • N-5: The bridgehead, pyrrole-like nitrogen.

  • C-8a: The bridgehead carbon connecting the two rings[2].

In the target molecule, 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde[3], the positions of the chloro substituent at C-1 and the formyl group at C-6 create a highly asymmetric electronic environment that dramatically alters standard chemical shifts.

Electronic Microenvironments & Shift Causality

The predictive power of ¹H NMR relies on understanding why protons resonate where they do. The chemical shifts in this molecule are governed by three primary mechanistic factors:

A. The Push-Pull Resonance System

The N-5 bridgehead nitrogen acts as an electron donor (via its lone pair) into the pyrrole ring. Concurrently, the C-6 carbaldehyde group acts as a strong electron-withdrawing group (EWG). This creates a conjugated "push-pull" system where electron density is funneled from N-5 toward the carbonyl oxygen. Consequently, the pyrrole protons (H-7 and H-8) are significantly more deshielded than those in an unsubstituted pyrrole.

B. The Peri-Effect (Steric Deshielding)

The chlorine atom at C-1 is spatially adjacent to H-8 on the pyrrole ring. This 1,8-peri interaction causes severe van der Waals compression of the electron cloud around H-8. This steric compression restricts local electron circulation, leading to a pronounced downfield shift. Causality Check: Without accounting for this peri-effect, a spectroscopist might incorrectly assign H-8 upfield of H-7 based purely on resonance logic.

C. Pyridine-like vs. Pyrrole-like Nitrogen Effects

In the pyrazine ring, H-3 is alpha to the pyridine-like N-2, which withdraws electron density via induction. Conversely, H-4 is alpha to the pyrrole-like N-5, which donates electron density via resonance. Therefore, H-3 will consistently resonate downfield of H-4.

Experimental Methodology: Self-Validating NMR Protocol

To ensure high-fidelity data, the following self-validating protocol is required for acquiring the ¹H NMR spectrum. Every step is designed to eliminate artifacts and ensure quantitative accuracy.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 2–5 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Rationale: The molecule lacks exchangeable protons (e.g., -OH, -NH), making CDCl₃ the optimal choice over hygroscopic solvents like DMSO-d₆. CDCl₃ also provides a clear baseline in the critical aromatic region (7.0–9.0 ppm).

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated 3D gradient shimming.

    • Rationale: A highly homogeneous magnetic field is critical for resolving the fine ~4.0–5.0 Hz J-couplings inherent to this fused system.

  • Pulse Sequence Selection: Utilize a standard 30° excitation pulse sequence (zg30).

  • Parameter Optimization: Set the relaxation delay (d1) to 2.0 seconds and the number of scans (ns) to 16–64.

    • Rationale: Small aromatic molecules typically exhibit T₁ relaxation times of ~1-2 seconds. A d1 of 2.0s ensures complete longitudinal magnetization recovery, allowing for precise 1:1:1:1:1 integration of the five distinct protons.

  • Data Processing: Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Execute a polynomial baseline correction to ensure accurate integrals.

Workflow step1 1. Sample Preparation 2-5 mg Analyte 0.6 mL CDCl3 0.03% v/v TMS step2 2. Spectrometer Setup 400-600 MHz Probe Tuning 3D Shimming step1->step2 step3 3. 1D ¹H Acquisition zg30 Pulse ns=16 to 64 d1=2.0s step2->step3 step4 4. Data Processing Fourier Transform Phase Corr. Baseline Corr. step3->step4 step5 5. 2D Validation COSY HSQC HMBC step4->step5

Figure 1: Standardized self-validating workflow for high-resolution NMR acquisition.

Quantitative Data: Predictive ¹H NMR Assignments

Based on the electronic and steric factors established in Section 2, the quantitative assignment of the five protons is summarized below.

ProtonPredicted Shift (ppm)MultiplicityJ-Coupling (Hz)IntegrationMechanistic Rationale
H-CHO 9.80 – 10.20Singlet (s)-1HHighly deshielded by the carbonyl oxygen's diamagnetic anisotropy.
H-3 8.10 – 8.40Doublet (d)4.5 – 5.01HStrongly deshielded by inductive withdrawal from the adjacent pyridine-like N-2.
H-4 7.60 – 7.90Doublet (d)4.5 – 5.01HAlpha to the pyrrole-like N-5; shielded relative to H-3 due to lone-pair resonance.
H-8 7.30 – 7.60Doublet (d)4.0 – 4.51HPushed downfield due to severe van der Waals peri-deshielding from the C-1 Chlorine.
H-7 7.10 – 7.40Doublet (d)4.0 – 4.51HDeshielded by the C-6 carbaldehyde group via the conjugated push-pull system.

Orthogonal Validation via 2D NMR

A 1D ¹H NMR spectrum provides a structural hypothesis; 2D NMR provides the definitive proof. To create a truly self-validating system, 2D Heteronuclear Multiple Bond Correlation (HMBC) must be employed. HMBC detects long-range (²J and ³J) couplings between protons and carbons, allowing for the mapping of the entire carbon skeleton across the bridgehead positions.

Key Logical Pathways for HMBC Validation:

  • Aldehyde Anchor: The aldehyde proton (H-CHO) will show a ³J correlation to C-7, definitively orienting the substituents on the pyrrole ring.

  • Peri-Effect Validation: H-8 will show a ³J correlation to the C-1 carbon (which bears the chlorine atom). This validates the spatial proximity hypothesis and differentiates H-8 from H-7.

  • Bridgehead Crossing: H-4 will show a ³J correlation across the bridgehead nitrogen to C-8a, structurally linking the pyrazine and pyrrole rings together.

HMBC cluster_protons Proton Donors (¹H) cluster_carbons Carbon Acceptors (¹³C) H_CHO H-CHO C6 C-6 H_CHO->C6 2J C7 C-7 H_CHO->C7 3J H3 H-3 C1 C-1 (C-Cl) H3->C1 3J C4 C-4 H3->C4 2J H4 H-4 C3 C-3 H4->C3 2J C8a C-8a H4->C8a 3J H7 H-7 H7->C6 2J H7->C8a 3J H8 H-8 H8->C1 3J H8->C7 2J C8 C-8

Figure 2: Logical HMBC (Heteronuclear Multiple Bond Correlation) pathways for structural validation.

References

  • Dumitrascu, F. et al. "Pyrrolo[1,2-b]pyridazines. A revisit." Arkivoc, 2008. URL:[Link]

  • National Institute of Standards and Technology. "Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 105439130, 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde." PubChem. URL:[Link]

An In-depth Technical Guide to the ¹³C NMR of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of NMR spectroscopy and draws upon spectral data from analogous structures to provide a robust, predictive interpretation. This approach, rooted in a deep understanding of substituent effects and chemical shift theory, offers a valuable resource for the identification, characterization, and quality control of this and related compounds.

Molecular Structure and a Priori Considerations

The structure of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde comprises a fused pyrrolo[1,2-a]pyrazine bicyclic system. This core is substituted with a chlorine atom at the C1 position and a carbaldehyde group at the C6 position. The numbering of the carbon atoms in the ring system is crucial for the assignment of NMR signals.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C1 [label="C1", pos="-1.2,0.8!"]; C2 [label="C2", pos="-1.2,-0.8!"]; C3 [label="C3", pos="0,-1.5!"]; N4 [label="N4", pos="1.2,-0.8!"]; C4a [label="C4a", pos="1.2,0.8!"]; C8 [label="C8", pos="2.4,1.5!"]; C7 [label="C7", pos="3.6,0.8!"]; C6 [label="C6", pos="3.6,-0.8!"]; C5 [label="C5", pos="2.4,-1.5!"];

// Substituent nodes Cl [label="Cl", pos="-2.4,1.5!"]; CHO [label="C=O", pos="4.8,-1.5!"]; H_CHO [label="H", pos="5.2, -2.2!"];

// Edges for the rings C1 -- N1; N1 -- C4a; C4a -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- N4; N4 -- C4a; C1 -- C2; C2 -- C3; C3 -- N4;

// Edges for substituents C1 -- Cl; C6 -- CHO; CHO -- H_CHO [style=invis];

// Invisible nodes and edges for positioning labels label_C1 [label="C1", pos="-1.5,1.1!"]; label_C2 [label="C2", pos="-1.5,-1.1!"]; label_C3 [label="C3", pos="0,-1.8!"]; label_N4 [label="N4", pos="1.5,-1.1!"]; label_C4a [label="C4a", pos="1.5,1.1!"]; label_C5 [label="C5", pos="2.7,-1.8!"]; label_C6 [label="C6", pos="3.9,-1.1!"]; label_C7 [label="C7", pos="3.9,1.1!"]; label_C8 [label="C8", pos="2.7,1.8!"]; label_N1 [label="N", pos="-0.3,1.8!"];

} Caption: Numbering scheme for the 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde molecule.

The molecule possesses eight unique carbon atoms in the aromatic scaffold and one in the carbaldehyde group, leading to an expectation of nine distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shift of each carbon is influenced by its hybridization, its position within the heterocyclic system, and the electronic effects of the substituents.

Predicted ¹³C NMR Chemical Shifts and Rationale

The prediction of chemical shifts is grounded in the analysis of substituent effects on the pyrrolo[1,2-a]pyrazine core. The chlorine atom at C1 is an electron-withdrawing group via induction but can be a weak electron-donating group through resonance. The carbaldehyde group at C6 is a strong electron-withdrawing group through both induction and resonance.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O183 - 186The aldehyde carbonyl carbon is significantly deshielded and typically resonates in this downfield region.[1]
C1145 - 148Attached to a chlorine atom, this carbon will be deshielded. Similar environments in related heterocycles support this range.
C3138 - 141This carbon is alpha to a nitrogen atom and part of the pyrazine ring, leading to a downfield shift.
C4a128 - 131A bridgehead carbon, its chemical shift is influenced by both fused rings.
C6134 - 137Attached to the electron-withdrawing aldehyde group, this carbon will be significantly deshielded.
C8125 - 128Part of the pyrazine ring and influenced by the adjacent nitrogen, but less so than C3.
C2117 - 120This carbon in the pyrrole ring is expected to be in a typical range for substituted pyrroles.[2]
C7115 - 118Adjacent to the carbon bearing the aldehyde, it will be influenced by its electron-withdrawing nature.
C5114 - 117This carbon is part of the pyrazine ring and its shift is influenced by the adjacent nitrogen and the overall aromatic system.

In-depth Analysis of Substituent Effects

The final chemical shifts are a composite of the inherent electronic properties of the pyrrolopyrazine nucleus and the perturbations caused by the chloro and formyl substituents.

  • The Aldehyde Group (CHO): As a powerful deactivating group, the -CHO substituent at C6 will significantly deshield the C6 carbon itself. Its electron-withdrawing resonance effect will also influence the electron density at other positions in the pyrazine ring, particularly C5 and C7, leading to their downfield shift compared to the unsubstituted parent compound. The aldehyde carbonyl carbon signal is a key diagnostic peak, expected to be the most downfield signal in the spectrum, typically above 180 ppm.[1]

  • The Chlorine Atom (Cl): The electronegative chlorine atom at C1 will cause a substantial downfield shift for the directly attached C1 carbon due to its inductive effect. Its influence on the other carbons of the pyrrole ring (C2 and C3) will be less pronounced but still observable.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and optimal signal-to-noise, which is crucial given the low natural abundance of the ¹³C isotope.

dot digraph "NMR_Acquisition_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Sample Preparation"; bgcolor="#F1F3F4"; A [label="1. Weigh 10-20 mg of the compound."]; B [label="2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add a small amount of TMS as an internal standard (0 ppm)."]; D [label="4. Transfer the solution to a 5 mm NMR tube."]; A -> B -> C -> D; }

subgraph "cluster_Spectrometer" { label = "Spectrometer Setup"; bgcolor="#F1F3F4"; E [label="5. Use a high-field NMR spectrometer (≥ 400 MHz for ¹H)."]; F [label="6. Tune and match the ¹³C probe."]; G [label="7. Lock onto the deuterium signal of the solvent."]; H [label="8. Shim the magnetic field to achieve high homogeneity."]; E -> F -> G -> H; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; bgcolor="#F1F3F4"; I [label="9. Set up a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="10. Set appropriate spectral width (~250 ppm)."]; K [label="11. Use a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise."]; L [label="12. Employ a relaxation delay (D1) of 2-5 seconds."]; I -> J -> K -> L; }

subgraph "cluster_Processing" { label = "Data Processing"; bgcolor="#F1F3F4"; M [label="13. Apply Fourier transformation to the FID."]; N [label="14. Phase correct the spectrum."]; O [label="15. Calibrate the chemical shift scale to the TMS signal at 0.0 ppm."]; P [label="16. Perform baseline correction."]; M -> N -> O -> P; }

D -> E [ltail=cluster_Preparation, lhead=cluster_Spectrometer]; H -> I [ltail=cluster_Spectrometer, lhead=cluster_Acquisition]; L -> M [ltail=cluster_Acquisition, lhead=cluster_Processing]; } Caption: Standard workflow for acquiring a proton-decoupled ¹³C NMR spectrum.

Causality in Experimental Choices:

  • Choice of Solvent: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal for locking. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for less soluble compounds. The choice of solvent can slightly influence chemical shifts.

  • High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion and sensitivity, which is particularly beneficial for ¹³C NMR due to the wide chemical shift range and the low natural abundance of the nucleus.[3]

  • Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, broadband proton decoupling is employed. This collapses the multiplets that would arise from ¹H-¹³C coupling into single lines.[4]

  • Number of Scans: Due to the low sensitivity of the ¹³C nucleus, a large number of scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Relaxation Delay: A sufficient relaxation delay is crucial for accurate quantification, although for routine qualitative analysis, a shorter delay is often used to save time.

Conclusion

The ¹³C NMR spectrum of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde is predicted to exhibit nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are governed by the inherent electronic structure of the pyrrolopyrazine core and are significantly modulated by the electron-withdrawing effects of the chloro and carbaldehyde substituents. The aldehyde carbonyl carbon is expected to be the most deshielded, providing a key diagnostic signal. This in-depth guide, by integrating theoretical principles with data from analogous structures, provides a robust framework for the interpretation of the experimental spectrum and serves as a valuable tool for researchers in the field.

References

  • Singh, D. K., et al. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Arkivoc, 2019(iii), 8-21.
  • Beilstein Journals. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5- diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2- oxo-2H-pyran-3-yl). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • PubChem. (n.d.). 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde. Retrieved from [Link]

  • RSC Publishing. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Amazon AWS. (n.d.). 13C-NMR Spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Pyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its unique electronic properties and biological activities.[1][2] When functionalized with an aldehyde group, this scaffold becomes a versatile synthetic intermediate, enabling a wide array of chemical transformations for library synthesis and lead optimization. This technical guide provides an in-depth exploration of the reactivity of the aldehyde group on the pyrrolo[1,2-a]pyrazine core. We will dissect the electronic factors governing its reactivity, present detailed protocols for key transformations, and discuss the causality behind experimental choices, offering researchers and drug development professionals a practical and authoritative resource for harnessing the synthetic potential of these crucial building blocks.

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine system is a fused bicyclic heterocycle containing both an electron-rich pyrrole ring and an electron-deficient pyrazine ring. This fusion results in a unique electronic landscape that significantly influences the reactivity of its substituents.[3] The scaffold and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties, making them a focal point of drug discovery programs.[1][4][5]

The introduction of a carbaldehyde group, typically at the C1 or C3 position, provides a key handle for molecular elaboration. The Vilsmeier-Haack formylation is a common method for installing this functional group.[4] The reactivity of this aldehyde is not simply that of a typical aromatic aldehyde; it is profoundly modulated by the electronic push-pull nature of the fused ring system.

Electronic Properties and Their Influence on Aldehyde Reactivity

The reactivity of the aldehyde group is dictated by the electrophilicity of its carbonyl carbon. In pyrrolo[1,2-a]pyrazines, the electron-donating pyrrole ring and the electron-withdrawing pyrazine ring exert opposing effects.

  • Electron-Donating Effect: The lone pair of electrons on the pyrrole nitrogen is delocalized throughout the fused system, increasing the electron density on the pyrrole portion of the molecule.[6] This delocalization can extend to the aldehyde group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its electrophilicity compared to a simple aromatic aldehyde.

  • Electron-Withdrawing Effect: Conversely, the two nitrogen atoms in the pyrazine ring act as electron sinks, withdrawing electron density from the scaffold.[7] This effect makes the overall heterocyclic system more electron-deficient than pyrrole alone, which can enhance the electrophilicity of the carbonyl carbon.

The ultimate reactivity is a balance of these competing electronic influences, which can be further tuned by substituents on either ring. This nuanced electronic character allows the aldehyde to participate in a rich variety of chemical transformations.

G cluster_0 Electronic Influences on Aldehyde Reactivity Pyrrole Electron-Rich Pyrrole Ring Aldehyde Pyrrolo[1,2-a]pyrazine Carbaldehyde Pyrrole->Aldehyde Donates e⁻ density (Reduces Electrophilicity) Pyrazine Electron-Deficient Pyrazine Ring Pyrazine->Aldehyde Withdraws e⁻ density (Increases Electrophilicity) Reactivity Modulated Electrophilicity of Carbonyl Carbon Aldehyde->Reactivity Results in

Caption: Logical relationship of electronic effects on the aldehyde.

Key Synthetic Transformations

The aldehyde group on the pyrrolo[1,2-a]pyrazine core serves as a linchpin for diverse synthetic elaborations. Below, we detail several high-utility reaction classes with field-proven protocols.

Condensation Reactions

Condensation reactions are fundamental for C-C bond formation and are widely used to build molecular complexity from aldehyde precursors.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product. This reaction is exceptionally useful for introducing functionalities that can participate in subsequent cyclization or Michael addition reactions.[8][9]

Causality Behind Experimental Choices: The choice of base is critical. Weak bases like piperidine or L-proline are often sufficient to deprotonate the active methylene compound without promoting side reactions on the sensitive heterocyclic core.[10][11] The solvent system, often aqueous or alcoholic, facilitates the dissolution of reactants and catalyst, and can influence reaction rates.[10][12]

Detailed Experimental Protocol: Knoevenagel Condensation

  • Reactant Preparation: Dissolve pyrrolo[1,2-a]pyrazine-1-carbaldehyde (1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.1 eq.) in a suitable solvent such as ethanol or an ethanol/water mixture.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq. or L-proline, 0.2 eq.) to the solution at room temperature.[10]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The product often precipitates from the reaction mixture upon formation.

  • Work-up and Purification: Once the reaction is complete (typically 2-4 hours), filter the precipitated solid. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by recrystallization from ethanol or by column chromatography on silica gel to afford the desired α,β-unsaturated product.

G start Dissolve Aldehyde & Active Methylene Compound catalyst Add Base Catalyst (e.g., Piperidine) start->catalyst stir Stir at Room Temp catalyst->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Filter Precipitate or Concentrate & Purify monitor->workup Reaction Complete end Purified Product workup->end

Caption: Experimental workflow for the Knoevenagel condensation.

The Aldol condensation with ketones can be used to construct α,β-unsaturated ketone moieties, which are valuable precursors for further functionalization.[4] This reaction expands the chemical space around the pyrrolo[1,2-a]pyrazine core, enabling the synthesis of diverse compound libraries.[13]

Detailed Experimental Protocol: Base-Catalyzed Aldol Condensation

  • Reactant Preparation: To a solution of pyrrolo[1,2-a]pyrazine-1-carbaldehyde (1.0 eq.) in a solvent like DMF or ethanol, add the desired ketone (e.g., acetone, acetophenone) (1.5 eq.).

  • Base Addition: Add a suitable base, such as cesium carbonate (Cs₂CO₃) or potassium hydroxide (KOH), to the mixture at room temperature.[13]

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC indicates the consumption of the starting aldehyde.

  • Work-up and Purification: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the aldol adduct.

Multicomponent Reactions (MCRs)

MCRs are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules in a single step with high atom economy.[14][15] Pyrrolo[1,2-a]pyrazine carbaldehydes are excellent substrates for several key MCRs.

A notable example is the one-pot, three-component coupling of a pyrrole derivative (which generates the pyrrolo[1,2-a]pyrazine aldehyde in situ or is used as a precursor), an amine, and a trialkyl phosphite. This domino process involves a chemoselective Kabachnik-Fields reaction followed by an intramolecular cyclodehydration to construct highly functionalized 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates.[16]

Causality Behind Experimental Choices: Scandium(III) triflate (Sc(OTf)₃) is an effective Lewis acid catalyst for this transformation, activating the carbonyl group towards nucleophilic attack and facilitating the subsequent cyclodehydration.[16] The choice of "environment-friendly" conditions highlights a modern approach to synthesis, prioritizing efficiency and sustainability.

Reagent 1Reagent 2Reagent 3CatalystProductRef
Pyrrole DerivativeAmineTrialkylphosphiteSc(OTf)₃1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonate[16]
Pyrrolo[1,2-a]pyrazine carbaldehydeSecondary AmineBoronic AcidNone (thermal)Pyrazine-based MTDLs[14]

Table 1: Examples of Multicomponent Reactions.

Oxidation and Reduction

Standard transformations of the aldehyde group, such as oxidation to a carboxylic acid or reduction to an alcohol, are also readily achievable and provide access to different classes of derivatives.

The oxidation of the aldehyde provides the corresponding carboxylic acid, a crucial functional group for introducing amide linkages or for use as a bioisostere.

Detailed Experimental Protocol: Pinnick Oxidation

  • Reactant Setup: Dissolve the pyrrolo[1,2-a]pyrazine carbaldehyde (1.0 eq.) in a mixture of tert-butanol and THF.

  • Reagent Addition: Add 2-methyl-2-butene (4-5 eq.) as a chlorine scavenger. To this solution, add an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) dropwise at 0 °C.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture with 1M HCl and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can be purified by recrystallization or chromatography.

Reduction of the aldehyde to the primary alcohol furnishes a useful intermediate for ether or ester formation, or for use in Mitsunobu or substitution reactions.

Detailed Experimental Protocol: Reduction with Sodium Borohydride

  • Reactant Setup: Dissolve the pyrrolo[1,2-a]pyrazine carbaldehyde (1.0 eq.) in methanol or ethanol at 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Progress: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours until TLC analysis shows complete conversion.

  • Work-up: Carefully quench the reaction by the slow addition of water or acetone. Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the alcohol, which is typically pure enough for subsequent steps or can be purified by column chromatography.

Applications in Drug Discovery

The functionalization of the pyrrolo[1,2-a]pyrazine core via its aldehyde derivative is a proven strategy in medicinal chemistry. For instance, cascade reactions involving 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes and substituted o-phenylenediamines have been used to synthesize Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids.[17] These compounds have been investigated as potential therapeutics for Alzheimer's disease by inhibiting the aggregation of Aβ peptides and promoting the dissociation of existing plaques.[17]

G cluster_0 Drug Discovery Application Workflow Start Pyrrolo[1,2-a]pyrazine Carbaldehyde Condensation Condensation / Cascade Rxn (e.g., with o-phenylenediamine) Start->Condensation Library Diverse Compound Library (e.g., YIAD compounds) Condensation->Library Screening In Vitro Screening (e.g., Aβ Aggregation Assay) Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Clinical Candidate Optimization->Candidate

Caption: Application of aldehyde reactivity in a drug discovery workflow.

Conclusion

The aldehyde group on the pyrrolo[1,2-a]pyrazine scaffold is a synthetically powerful functional group whose reactivity is finely tuned by the electronic dichotomy of the fused heterocyclic system. A thorough understanding of these underlying principles allows chemists to strategically employ a vast toolkit of reactions, from classical condensations to modern multicomponent strategies. The protocols and insights provided in this guide serve as a practical foundation for researchers aiming to explore the rich chemical space accessible from these versatile intermediates, paving the way for the discovery of novel therapeutics and advanced materials.

References

  • Kim, J., Park, S. B. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356.
  • Reddy, T. R., Goud, B. K., Saini, V., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)
  • Kim, J., Park, S. B. (n.d.). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit. Organic & Biomolecular Chemistry.
  • Park, S. B. (2025). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid. Y-Scholar Hub@YONSEI.
  • Flitsch, W., Kramer, U. (n.d.). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. PubMed.
  • Various Authors. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives.
  • Movassaghi, M., et al. (n.d.). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PMC.
  • Hazeri, N., Marandi, G., et al. (n.d.). Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Letters in Organic Chemistry.
  • BenchChem. (2025). Reactivity of the aldehyde group on a 1-substituted pyrrole ring. BenchChem.
  • Flitsch, W., Kramer, U. (n.d.). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry.
  • Various Authors. (n.d.).
  • D'hooghe, M., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI.
  • BenchChem. (2025).
  • Various Authors. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Name of the Journal is not available.
  • Unknown Author. (n.d.).
  • BenchChem. (2025).
  • Unknown Author. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B.
  • Pearson. (n.d.). Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde t.... Pearson.
  • Various Authors. (n.d.). Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction.
  • Gholap, A. R., et al. (2017). Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach). Journal of Applicable Chemistry.
  • Unknown Author. (n.d.). Chemistry 326: Experiment #2. Source not specified.
  • Thirupathi, G., et al. (n.d.). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with...
  • Various Authors. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • Unknown Author. (n.d.). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Source not specified.

Sources

The Halogen Advantage: A Technical Guide to the Biological Activity of Pyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These "privileged scaffolds" serve as versatile platforms for the development of novel therapeutics. The pyrrolo[1,2-a]pyrazine core, a nitrogen-containing fused heterocyclic system, has firmly established itself as one such scaffold. Its inherent structural rigidity, coupled with the potential for diverse substitutions, has made it a focal point for drug discovery efforts targeting a wide array of diseases, including cancer, microbial infections, and neurological disorders.[1]

This technical guide delves into a specific and highly potent subset of these molecules: the halogenated pyrrolo[1,2-a]pyrazines. The introduction of halogens—fluorine, chlorine, bromine, and iodine—into this scaffold can dramatically influence its physicochemical properties and, consequently, its biological activity. By leveraging effects such as increased lipophilicity, altered metabolic stability, and enhanced binding interactions, halogenation has proven to be a powerful strategy for optimizing the therapeutic potential of pyrrolo[1,2-a]pyrazine derivatives. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these promising compounds, supported by detailed experimental insights and mechanistic discussions.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The pyrrolo[1,2-a]pyrazine scaffold has been extensively investigated for its anticancer potential, with halogenated derivatives often exhibiting superior cytotoxicity against various cancer cell lines.[1] The strategic placement of halogen atoms can significantly enhance the pro-apoptotic and anti-proliferative effects of these compounds.

A noteworthy example is the compound (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, which has demonstrated potent anticancer activity.[2] This compound significantly inhibited the viability of prostate cancer (PC-3) and breast cancer (MCF-7) cells.[2] The presence of both bromine and fluorine atoms in this molecule underscores the potential of multi-halogenation strategies in enhancing anticancer efficacy.

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Signaling Pathways

The anticancer activity of halogenated pyrrolo[1,2-a]pyrazines is often mediated by the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the activation of key executioner caspases, such as caspase-3, and lead to the cleavage of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair.[2] The cleavage of PARP is a hallmark of apoptosis and renders the cell unable to repair DNA damage, ultimately leading to cell death.

Furthermore, some pyrrolo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects by modulating specific signaling pathways involved in cancer cell proliferation and survival. One such pathway is the FTase-p38 signaling axis.[3] Farnesyltransferase (FTase) is an enzyme that plays a crucial role in the post-translational modification of several proteins implicated in cancer, including Ras. The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and can influence cell fate decisions, including apoptosis.[4][5][6][7][8] By targeting the FTase-p38 axis, certain pyrrolo[1,2-a]pyrazines can disrupt cancer cell signaling and promote apoptosis.[3]

FTase_p38_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP MAP3K MAP3K (e.g., ASK1, TAK1) Ras_GTP->MAP3K Activation FTase Farnesyltransferase FTase->Ras_GDP Farnesylation MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF-2) p38->Transcription_Factors Activation Apoptosis Apoptosis Transcription_Factors->Apoptosis Pyrrolo_pyrazine Halogenated Pyrrolo[1,2-a]pyrazine Pyrrolo_pyrazine->FTase Inhibition

Hypothetical signaling pathway for anticancer action.
Quantitative Anticancer Activity Data
Compound IDHalogen Substituent(s)Cancer Cell LineIC50 (µM)Reference
3h 4-bromophenyl, 4-fluorobenzoylPC-3 (Prostate)1.18 ± 0.05[2]
MCF-7 (Breast)1.95 ± 0.04[2]

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The emergence of multidrug-resistant microbial strains presents a significant global health challenge. Halogenated pyrrolo[1,2-a]pyrazines have shown considerable promise as a new class of antimicrobial and antifungal agents. The introduction of halogens can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

Antifungal Properties

Brominated pyrrolo[1,2-a]pyrazines have demonstrated notable activity against various Candida species, including multidrug-resistant strains.[9] Studies have shown that these compounds can be more potent than their non-halogenated counterparts.[9] The proposed mechanism of action for the antifungal activity of some pyrrole-containing compounds involves the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR), a key enzyme in the ergosterol biosynthesis pathway.[9] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.

Quantitative Antifungal Activity Data
Compound IDHalogen Substituent(s)Fungal StrainMIC (µg/mL)Reference
8f Halogenated dicarboxylateCandida albicans15.625[10]
8g Halogenated dicarboxylateCandida albicans15.625[10]
8i Halogenated dicarboxylateCandida albicans15.625[10]
BQ-06 4-bromoCandida albicans0.4[11]
BQ-07 4-bromoCandida albicans0.4[11]
BQ-08 4-bromoCandida albicans0.4[11]
Antibacterial Properties

Certain halogenated pyrrolo[1,2-a]pyrazine derivatives have also exhibited significant antibacterial activity against a range of bacteria, including Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus subtilis.[10]

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. There is a continuous need for novel anticonvulsant drugs with improved efficacy and fewer side effects. Halogenated pyrrolo[1,2-a]pyrazines have emerged as a promising class of anticonvulsant agents.

Fluorinated derivatives, in particular, have shown high activity in various animal models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests, as well as the 6 Hz model of pharmacoresistant limbic seizures.[12][13] The incorporation of fluorine atoms into the phenyl ring of the pyrrolo[1,2-a]pyrazine core has been shown to be beneficial for anticonvulsant potency.[12]

Quantitative Anticonvulsant Activity Data
Compound IDHalogen Substituent(s)Animal ModelED50 (mg/kg)Reference
5a meta-substituted aromatic6 Hz test32.24[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated pyrrolo[1,2-a]pyrazines is highly dependent on the nature and position of the halogen substituent, as well as other functional groups on the scaffold.

  • Halogen Type and Position: The type of halogen and its position on the pyrrolo[1,2-a]pyrazine core or on pendant aromatic rings can significantly impact activity. For instance, in a series of antifungal compounds, brominated derivatives were more active than their non-halogenated analogs.[9] Conversely, in a study on anticancer activity against human lymphoma U937 cells, compounds with a halogen at the ortho-position of a phenyl ring showed weaker activity compared to those with a methoxy group at the same position, highlighting the importance of electronic and steric factors.[3]

  • Stereochemistry: The stereochemistry of the pyrrolo[1,2-a]pyrazine core can have a critical influence on in vivo pharmacological activity, as observed in studies of anticonvulsant derivatives.

  • Other Substituents: The presence of other functional groups, such as carboxylates, can also modulate the biological activity and provide handles for further chemical modifications.[10]

Experimental Protocols

General Synthesis of Halogenated Pyrrolo[1,2-a]pyrazines

A common and versatile method for the synthesis of the pyrrolo[1,2-a]pyrazine scaffold involves the cyclization of appropriately substituted pyrrole precursors. Halogenation can be achieved either by using halogenated starting materials or by direct halogenation of the pyrrolo[1,2-a]pyrazine core.

synthesis_workflow cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Start Pyrrole-based Starting Material Cyclization Cyclization to form Pyrrolo[1,2-a]pyrazine core Start->Cyclization Halogenation Halogenation (e.g., with NBS) Cyclization->Halogenation Purification Purification (e.g., Chromatography) Halogenation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization In_vitro In vitro assays (e.g., MTT, MIC) Characterization->In_vitro In_vivo In vivo animal models In_vitro->In_vivo SAR Structure-Activity Relationship Analysis In_vivo->SAR

General workflow for synthesis and biological evaluation.

Example Protocol: Bromination of a Pyrrolo[1,2-a]pyrazine Derivative

This protocol is a generalized representation based on synthetic strategies described in the literature, such as the bromination of pyrrole derivatives with N-bromosuccinimide (NBS).[9][14]

  • Dissolution: Dissolve the non-halogenated pyrrolo[1,2-a]pyrazine precursor in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a crucial step to control the reactivity of the brominating agent and minimize the formation of side products.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 molar equivalent) in the same solvent to the reaction mixture. The slow addition helps to maintain the reaction temperature and prevent over-bromination.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired brominated pyrrolo[1,2-a]pyrazine.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

Halogenated pyrrolo[1,2-a]pyrazines represent a highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of halogens has proven to be an effective approach for enhancing their anticancer, antimicrobial, and anticonvulsant properties. The versatility of the pyrrolo[1,2-a]pyrazine scaffold, combined with the diverse synthetic methodologies available for its modification, ensures that this area of research will continue to yield novel therapeutic candidates.

Future research in this field should focus on:

  • Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and potent drugs.

  • Exploring a Wider Range of Halogenation Patterns: Systematic studies on the effects of different halogens at various positions on the scaffold will provide more comprehensive structure-activity relationship data.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified in vitro should be advanced to in vivo studies to evaluate their therapeutic efficacy, safety, and pharmacokinetic profiles.

  • Development of Combination Therapies: Investigating the synergistic effects of halogenated pyrrolo[1,2-a]pyrazines with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

The continued exploration of halogenated pyrrolo[1,2-a]pyrazines holds significant potential for addressing unmet medical needs and contributing to the development of the next generation of therapeutics.

References

  • Kim, J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. Available at: [Link].

  • De la Torre, B. G., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3385. Available at: [Link].

  • Prabhakaran, P., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2715. Available at: [Link].

  • Neves, M. G. P. M. S., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7244. Available at: [Link].

  • Lee, J., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry, 188, 111988. Available at: [Link].

  • Dawidowski, M., et al. (2011). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. European Journal of Medicinal Chemistry, 46(10), 5091-5103. Available at: [Link].

  • Padilla-Docal, B., et al. (2016). Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. Organic & Biomolecular Chemistry, 14(3), 942-952. Available at: [Link].

  • Canal, F., et al. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. The Journal of Biological Chemistry, 295(33), 11648-11663. Available at: [Link].

  • Dawidowski, M., et al. (2014). Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy. Bioorganic & Medicinal Chemistry, 22(19), 5394-5404. Available at: [Link].

  • Zhou, Y., et al. (2014). Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. Advanced Materials Research, 936, 44-47. Available at: [Link].

  • Sweeny, J. G., et al. (2011). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 76(24), 10179-10188. Available at: [Link].

  • ResearchGate. (2020). Expansion of chemical space based on a Pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. Available at: [Link].

  • Yousefi, J., Sajjadi, S. M., & Bagheri, A. (2022). Predicting the Anticonvulsant Activities of Phenylacetanilides Using Quantitative-structure-activity-relationship and Artificial Neural Network Methods. Analytical and Bioanalytical Chemistry Research, 9(4), 331-339. Available at: [Link].

  • Dawidowski, M., et al. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(22), 6106-6110. Available at: [Link].

  • Yutilova, K., et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters, 15(1), 1-16. Available at: [Link].

  • ResearchGate. (2025). Assessment of the anticonvulsant activity of pyrazolo[1,5-a][1][9][14]triazines obtained by synthesis. Available at: [Link].

  • ResearchGate. (2020). A diagram of the p38 pathway. MKP, mitogen-activated protein kinase phosphatase... Available at: [Link].

  • Sanjenbam, R., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. Asian Journal of Pharmaceutical and Clinical Research, 9(5), 233-237. Available at: [Link].

  • Creative Diagnostics. P38 Signaling Pathway. Available at: [Link].

  • ResearchGate. (2019). Schematic of p38 pathway signaling. The schematic shows the signaling... Available at: [Link].

  • El-Gamal, M. I., et al. (2019). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules, 24(23), 4253. Available at: [Link].

Sources

Advanced Functionalization of Privileged Scaffolds: Vilsmeier-Haack Formylation of 1-Chloropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold extensively utilized in the development of oncology therapeutics and CNS-active agents. As a Senior Application Scientist, I frequently leverage the orthogonal reactivity of bifunctional building blocks to expand chemical space. The molecule 1-chloropyrrolo[1,2-a]pyrazine serves as a prime example: the C1-chloride provides a reliable handle for palladium-catalyzed cross-coupling, while the electron-rich pyrrole moiety is primed for electrophilic aromatic substitution.

This whitepaper provides an in-depth, field-proven guide to the Vilsmeier-Haack formylation of 1-chloropyrrolo[1,2-a]pyrazine [1], detailing the mechanistic causality, regiochemical dynamics, and a self-validating experimental protocol designed for high-yield synthesis.

Mechanistic Rationale & Regiochemical Dynamics

The is a premier method for introducing a formyl group onto electron-rich heterocycles [2]. The active electrophile is a chloroiminium ion (the Vilsmeier reagent), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

When applying this transformation to 1-chloropyrrolo[1,2-a]pyrazine, the regiochemical outcome is dictated by the electronic asymmetry of the fused bicyclic system. The pyrazine ring is inherently electron-deficient, a characteristic further exacerbated by the electron-withdrawing 1-chloro substituent. However, the fused pyrrole ring retains sufficient π-electron density to act as a nucleophile.

Crucially, while electrophilic acetylation of pyrrolo[1,2-a]pyrazines can yield a regiodivergent mixture of C6 and C8 substituted products depending on steric hindrance, Vilsmeier-Haack formylation is strictly regiospecific . The formylation occurs almost exclusively at the C6 position, irrespective of substituents at the C1 or C3 sites [3]. This selectivity is driven by the thermodynamic stability of the resulting C6-Wheland intermediate, which minimizes steric clash with the pyrazine nitrogen lone pairs.

G Substrate 1-Chloropyrrolo[1,2-a]pyrazine Intermediate Wheland Intermediate (C6 Attack) Substrate->Intermediate Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagent->Intermediate Product 1-Chloropyrrolo[1,2-a]pyrazine -6-carbaldehyde Intermediate->Product Hydrolysis

Mechanistic pathway and regioselectivity of the Vilsmeier-Haack formylation.

Quantitative Optimization Data

To achieve optimal conversion, the reaction parameters must overcome the slight deactivation imparted by the 1-chloro group. The table below summarizes the optimization matrix, demonstrating the causality between thermal activation, reagent equivalents, and isolated yield.

EntryPOCl₃ (equiv.)DMF (equiv.)Temp (°C)Time (h)In-Process Control (IPC) ObservationIsolated Yield (%)
11.22.02512Predominantly starting material< 10
22.05.0604~50% conversion, trace impurities45
3 3.0 10.0 80 2 Complete conversion, clean profile 82
45.0Solvent1001Substrate degradation observed35

Table 1: Optimization of Vilsmeier-Haack formylation conditions for 1-chloropyrrolo[1,2-a]pyrazine.

Experimental Protocol: A Self-Validating System

A robust protocol must be self-validating; every action must have a clear causality, and every step must include an In-Process Control (IPC) to verify success before proceeding.

Workflow Step1 Reagent Generation Step2 Substrate Addition Step1->Step2 Step3 Thermal Activation Step2->Step3 Step4 Buffered Quench Step3->Step4 Step5 Isolation & Validation Step4->Step5

Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

Step 1: Electrophile Generation
  • Action: Charge a dry, argon-purged flask with anhydrous DMF (10.0 equiv.). Cool to 0 °C using an ice bath. Add POCl₃ (3.0 equiv.) dropwise over 30 minutes.

  • Causality: The formation of the chloroiminium salt is highly exothermic. Strict temperature control prevents the thermal degradation of DMF into dimethylamine, which could act as a competing nucleophile and displace the labile C1-chloride.

  • Validation (IPC): The solution will transition from colorless to a pale yellow, slightly viscous complex, confirming reagent formation.

Step 2: Substrate Addition
  • Action: Dissolve 1-chloropyrrolo[1,2-a]pyrazine (1.0 equiv.) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Causality: Adding the substrate to the pre-formed reagent ensures it reacts exclusively with the chloroiminium ion, preventing direct, uncontrolled chlorination by unreacted POCl₃.

  • Validation (IPC): LC-MS of an aliquot quenched in methanol should show predominantly unreacted starting material, confirming that thermal activation is required to initiate the electrophilic attack.

Step 3: Thermal Activation
  • Action: Remove the ice bath and heat the reaction mixture to 80 °C for 2 hours.

  • Causality: Heating provides the necessary kinetic energy to overcome the deactivating effect of the pyrazine ring and the C1-chloro substituent, driving the formation of the Wheland intermediate.

  • Validation (IPC): TLC (Hexanes/EtOAc 7:3) will show the complete consumption of the starting material ( Rf​=0.6 ) and the appearance of a highly UV-active product spot ( Rf​=0.3 ).

Step 4: Buffered Hydrolytic Quench
  • Action: Cool the mixture to room temperature. Pour the reaction slowly onto crushed ice containing a saturated aqueous solution of sodium acetate (NaOAc). Stir vigorously for 1 hour.

  • Causality: NaOAc buffers the highly acidic media (maintaining pH ~5-6). This drives the hydrolysis of the iminium intermediate to the target aldehyde while preventing acid-catalyzed degradation or polymerization of the sensitive pyrrole core [4].

  • Validation (IPC): The crude 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde will precipitate as an off-white to yellow solid as the iminium species hydrolyzes.

Step 5: Isolation and Purification
  • Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Causality: Chromatography removes residual DMF and trace baseline impurities, yielding material suitable for sensitive downstream cross-coupling.

  • Validation (IPC): ¹H NMR spectroscopy will confirm success via the appearance of a distinct aldehydic proton singlet at ~9.8 ppm and the disappearance of the C6 aromatic proton signal.

References

  • Singh, D. K., & Kim, I. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Arkivoc, 2019(3), 8-21. Retrieved from:[Link]

  • Kim, I., et al. (2019). Expansion of chemical space based on a Pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. Retrieved from:[Link]

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors from 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Document Type: Technical Guide & Standard Operating Protocol (SOP)

Introduction & Chemical Rationale

The pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged pharmacophore in the design of highly selective kinase inhibitors, demonstrating potent activity against targets such as Spleen Tyrosine Kinase (SYK)[1], PIM kinases[2], and phosphoinositide 3-kinases (PI3Ks)[3]. The rigid bicyclic core effectively mimics the adenine ring of ATP, allowing for precise hydrogen-bonding interactions within the kinase hinge region.

1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde [4][5] serves as an exceptionally versatile, bifunctional building block for library generation. Its utility stems from the orthogonal reactivity of its two functional handles:

  • C-1 Chloride: An electron-deficient center primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct Nucleophilic Aromatic Substitution ( SN​Ar ). This site is typically used to install the primary hinge-binding aryl or heteroaryl motif.

  • C-6 Carbaldehyde: A reactive carbonyl ideal for reductive amination, Wittig olefination, or Knoevenagel condensation. In kinase inhibitor design, this vector is predominantly utilized to append solubilizing aliphatic amines that extend into the solvent-exposed channel of the kinase active site, thereby tuning pharmacokinetic (PK) properties and off-target selectivity[1].

Causality in Synthetic Sequencing

When designing the synthetic route, the sequence of functionalization is critical. Performing the C-1 Suzuki coupling prior to the C-6 reductive amination is the optimal pathway. If the amine is installed first, the resulting secondary or tertiary amine can coordinate with the palladium catalyst during the subsequent Suzuki step, leading to catalyst poisoning or undesired side reactions. The aldehyde at C-6 is highly tolerant of standard Suzuki conditions, making the "Coupling-then-Amination" sequence a self-validating and high-yielding workflow.

Workflows & Logical Relationships

Synthetic Workflow Diagram

SyntheticWorkflow A 1-Chloropyrrolo[1,2-a]pyrazine -6-carbaldehyde B Suzuki-Miyaura Coupling (C-1) A->B Pd(dppf)Cl2, Base Aryl-B(OH)2 C Intermediate: 1-Aryl-6-carbaldehyde B->C D Reductive Amination (C-6 Modification) C->D Amine, NaBH(OAc)3 AcOH, DCE E Final Kinase Inhibitor D->E

Figure 1: Two-step orthogonal functionalization workflow for inhibitor synthesis.

Structural Logic of Kinase Inhibition

KinaseLogic Scaffold Pyrrolo[1,2-a]pyrazine Core C1 C-1 Aryl Group (Hinge Binder) Scaffold->C1 Orients vector for C6 C-6 Amine Tail (Solvent Channel) Scaffold->C6 Directs vector towards Kinase Target Kinase (e.g., SYK / PIM) C1->Kinase H-bonding at ATP hinge C6->Kinase Solubilization & Selectivity Effect Inhibition of Cellular Proliferation Kinase->Effect Blockade of signaling cascade

Figure 2: Pharmacophore mapping and biological rationale of the synthesized derivatives.

Experimental Protocols

Protocol A: C-1 Arylation via Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Install the hinge-binding aryl group while preserving the C-6 aldehyde. Mechanistic Rationale: Pd(dppf)Cl2​ is selected as the catalyst because its bidentate phosphine ligand (dppf) provides a large bite angle, facilitating the reductive elimination step and preventing catalyst deactivation by the electron-deficient pyrazine ring. A biphasic 1,4-Dioxane/Water system ensures solubility of both the organic substrates and the inorganic base ( K2​CO3​ ).

Materials:

  • 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 equiv)

  • Aryl boronic acid or pinacol ester (1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv)

  • K2​CO3​ (2.0 equiv)

  • 1,4-Dioxane / H2​O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde, the aryl boronic acid, and K2​CO3​ .

  • Degassing (Critical Step): Add the 1,4-Dioxane/ H2​O solvent mixture. Degas the suspension by sparging with inert gas (Argon or N2​ ) for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor progression via LC-MS or TLC (Hexanes:EtOAc 7:3).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with EtOAc and filter the biphasic mixture through a pad of Celite. Causality: Celite filtration efficiently removes precipitated palladium black, preventing emulsions during extraction.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel) to yield the 1-aryl-6-carbaldehyde intermediate.

Protocol B: C-6 Functionalization via Reductive Amination

Objective: Append a solubilizing amine tail to the C-6 position. Mechanistic Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized instead of Sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde starting material, preventing the formation of undesired primary alcohol byproducts.

Materials:

  • 1-Arylpyrrolo[1,2-a]pyrazine-6-carbaldehyde intermediate (1.0 equiv)

  • Primary or secondary aliphatic amine (1.5 equiv)

  • NaBH(OAc)3​ (2.0 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde intermediate in anhydrous DCE (0.2 M). Add the amine and glacial acetic acid. Stir the mixture at room temperature for 2 hours. Causality: AcOH acts as a mild acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack by the amine and subsequent dehydration to the iminium ion.

  • Reduction: Add NaBH(OAc)3​ portion-wise to the reaction mixture. Stir at room temperature for 12–16 hours.

  • Validation: Confirm the complete disappearance of the iminium intermediate via LC-MS.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO3​ and stir for 30 minutes. Causality: The basic quench neutralizes the acetic acid and hydrolyzes any unreacted hydride species, ensuring safe downstream processing.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) three times. Combine organic layers, wash with brine, dry over MgSO4​ , and concentrate. Purify via reverse-phase HPLC or basic alumina chromatography to isolate the final kinase inhibitor.

Quantitative Data Presentation

To ensure high yields across diverse library members, the Suzuki-Miyaura coupling conditions (Protocol A) were optimized. The table below summarizes the causality of catalyst and solvent selection based on empirical yields.

Catalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Observation / Causality
Pd(PPh3​)4​ Toluene / H2​O Na2​CO3​ 10045%Sluggish reaction; partial degradation of aldehyde.
Pd(OAc)2​ , SPhosTHF / H2​O K3​PO4​ 8062%Good conversion, but difficult removal of phosphine oxide.
Pd(dppf)Cl2​ 1,4-Dioxane / H2​O K2​CO3​ 90 88% Optimal; high solubility, rapid conversion, easy Celite filtration.
Pd2​(dba)3​ , XPhos1,4-Dioxane Cs2​CO3​ 10051%Anhydrous conditions led to poor solubility of the base.

Table 1: Optimization of C-1 Suzuki-Miyaura coupling conditions for pyrrolo[1,2-a]pyrazine scaffolds.

Conclusion

The utilization of 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde provides a robust, two-step synthetic vector for the rapid generation of kinase inhibitor libraries. By strictly adhering to the "Coupling-then-Amination" sequence, researchers can avoid catalyst poisoning and efficiently map the structure-activity relationships (SAR) of the ATP-binding pocket and the adjacent solvent channel.

References

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases Source: Bioorganic & Medicinal Chemistry (via ResearchGate) URL:[Link]

  • PubChemLite - 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (C8H5ClN2O) Source: PubChemLite (Université du Luxembourg) URL:[Link]

  • Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Source: European Patent Office - EP 3209664 B1 (Google Patents)
  • Building Blocks Catalogue February 2023 Source: Namiki Shoji Co., Ltd. URL:[Link]

Sources

derivatization of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Derivatization of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde for Biological Screening

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antifungal, and anxiolytic activities.[1][2] This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde. This starting material is particularly valuable as it possesses two distinct and chemically addressable functional groups: a reactive aldehyde at the 6-position and a halogenated site at the 1-position suitable for cross-coupling reactions. By systematically modifying these positions, a diverse chemical library can be generated to explore the structure-activity relationship (SAR) and identify novel therapeutic leads.[3] This guide details robust, field-proven protocols for key chemical transformations and outlines a logical workflow for subsequent biological screening.

Rationale and Strategic Overview

The core principle behind derivatizing a lead scaffold is the systematic exploration of chemical space around a known biologically active core. 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde offers two orthogonal handles for diversification:

  • The Aldehyde Group (C6-Position): This electrophilic center is ideal for transformations that introduce a variety of functional groups and build molecular complexity. Reactions at this site primarily modulate the southern region of the molecule.

  • The Chloro Group (C1-Position): As a halogen on an electron-deficient heterocyclic system, this site is primed for modern palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). Modifications here explore the northern region of the scaffold.

A multi-pronged derivatization strategy allows for the creation of a comprehensive compound library, maximizing the potential for discovering potent and selective modulators of biological targets.

G cluster_start Starting Material cluster_aldehyde C6-Aldehyde Derivatization cluster_chloro C1-Chloro Derivatization cluster_products Generated Chemical Libraries start 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde reductive_amination Reductive Amination start->reductive_amination R-NH2, [H] wittig_reaction Wittig Reaction start->wittig_reaction Ph3P=CHR suzuki_coupling Suzuki-Miyaura Coupling start->suzuki_coupling Ar-B(OH)2, Pd Catalyst snar_reaction Nucleophilic Aromatic Substitution (SNAr) start->snar_reaction Nu-H, Base amine_lib Amine Library (Diverse R-groups) reductive_amination->amine_lib alkene_lib Alkene/Stilbene Analogs wittig_reaction->alkene_lib biaryl_lib Biaryl/Heteroaryl Library suzuki_coupling->biaryl_lib nucleophile_lib Thioether/Amine Analogs snar_reaction->nucleophile_lib

Diagram 1: Derivatization workflow for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde.

Protocols for Chemical Derivatization

The following protocols are designed as robust starting points. Optimization may be required for specific substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Derivatization of the C6-Aldehyde

Reductive amination is a powerful method for converting aldehydes into amines in a single pot.[4] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions that might degrade sensitive substrates.[4]

Expert Insight: While stronger reducing agents like sodium borohydride (NaBH₄) can be used, they often require a two-step process (imine formation first, then reduction) and can reduce the starting aldehyde as a side reaction. NaBH(OAc)₃ allows for a convenient one-pot procedure with higher chemoselectivity.[4]

Step-by-Step Protocol:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, particularly for less reactive amines.[5]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyls.[6][7] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent), forming a C=C double bond with high reliability.[8] This is an excellent strategy for extending the scaffold and introducing conjugated systems.

Step-by-Step Protocol:

  • Ylide Generation:

    • To a dry, nitrogen-flushed flask, add the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.2 eq).

    • Suspend the salt in anhydrous THF.

    • Cool the suspension to 0 °C or -78 °C depending on the base used.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq). The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

    • Allow the mixture to stir at the same temperature for 30-60 minutes.

  • Aldehyde Addition:

    • Dissolve 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the aldehyde.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with ethyl acetate or ether (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over Na₂SO₄. After concentrating, the major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or flash chromatography.

Reaction TypeKey ReagentsTypical ConditionsPurpose
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃DCE or THF, Room Temp, 4-24hIntroduce diverse amine side chains for SAR.
Wittig Reaction Phosphonium Salt, Strong Base (e.g., n-BuLi)Anhydrous THF, -78°C to RT, 12-18hForm C=C bonds, create alkene analogs.

Table 1: Summary of C6-Aldehyde Derivatization Reactions.

Derivatization of the C1-Chloro Group

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds, particularly for creating biaryl or heteroaryl-aryl structures.[9] The reaction between an organohalide and a boronic acid is catalyzed by a palladium(0) complex. For electron-deficient heteroaryl chlorides, specialized ligand systems are often required to achieve high yields.[10][11]

Expert Insight: The choice of palladium catalyst and ligand is critical for coupling heteroaryl chlorides. Systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or pre-formed catalysts like PEPPSI-IPr are often effective. The base (e.g., K₂CO₃, K₃PO₄) and solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) must also be optimized.[12]

Step-by-Step Protocol:

  • Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine the 1-chloro-pyrrolopyrazine derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 6 mol%).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heating: Heat the reaction mixture to 80-110 °C. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

The pyrrolo[1,2-a]pyrazine ring system is electron-deficient due to the presence of the nitrogen atoms. This electronic nature activates the C1-chloro position towards nucleophilic attack, allowing for SNAr reactions.[13][14] This provides a direct and often metal-free method to introduce nucleophiles like amines, thiols, or alkoxides.[15][16][17]

Step-by-Step Protocol:

  • Setup: In a sealed tube or round-bottom flask with a reflux condenser, dissolve the 1-chloro-pyrrolopyrazine derivative (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the nucleophile (e.g., a secondary amine like morpholine or a thiol) (1.5-2.0 eq) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The required temperature will depend on the nucleophilicity of the attacking species and the specific substrate.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can take anywhere from a few hours to 48 hours.

  • Workup: After cooling, pour the reaction mixture into ice-water. A solid product may precipitate, which can be collected by filtration.

  • Extraction: If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine to remove the high-boiling-point solvent (e.g., DMF). Dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization.

Reaction TypeKey ReagentsTypical ConditionsPurpose
Suzuki-Miyaura Coupling Arylboronic Acid, Pd Catalyst, BaseDioxane/H₂O, 80-110°C, 2-16hIntroduce diverse (hetero)aryl groups.
SNAr Nucleophile (R₂NH, RSH), BaseDMF or DMSO, 80-150°C, 4-48hMetal-free installation of N, S, O-linkages.

Table 2: Summary of C1-Chloro Derivatization Reactions.

Biological Screening Workflow

Once a library of derivatives has been synthesized and purified, a systematic screening cascade is essential to identify promising candidates. A typical workflow begins with broad cytotoxicity profiling, followed by target-specific or phenotypic assays.

G start_node Synthesized Compound Library primary_cyto Primary Screen: General Cytotoxicity Assay (XTT) start_node->primary_cyto process_node process_node decision_node decision_node endpoint_node endpoint_node good_endpoint_node good_endpoint_node decision_cyto Toxicity Observed? primary_cyto->decision_cyto deprioritize Deprioritize or Toxicology Studies decision_cyto->deprioritize Yes (High Cytotoxicity) primary_target Primary Screen: Target-Based Assay (e.g., Kinase Inhibitor Panel) decision_cyto->primary_target No (Low/No Cytotoxicity) decision_hit Hit Identified? primary_target->decision_hit archive Archive Compound decision_hit->archive No secondary_assay Secondary / Confirmatory Assays: IC50 Determination decision_hit->secondary_assay Yes sar Lead Optimization & SAR Studies secondary_assay->sar

Diagram 2: A typical biological screening workflow for a new compound library.

Protocol 3.1: Primary Cytotoxicity Screening (XTT Assay)

It is crucial to first assess the general cytotoxicity of the new compounds to distinguish between targeted activity and non-specific toxicity. The XTT assay is a reliable colorimetric method for measuring cell viability.[18] It relies on the ability of metabolically active cells to reduce the tetrazolium salt XTT to a water-soluble orange formazan product.[18][19] This offers an advantage over the MTT assay, which produces an insoluble product requiring an additional solubilization step.[20]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line like MCF-7 or a non-cancerous line like HEK293 for counter-screening) into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (typically involves mixing the XTT reagent with an electron-coupling agent).

  • Assay: Add 50 µL of the XTT mixture to each well.

  • Incubation: Incubate the plate for an additional 2-4 hours. The duration should be optimized based on the cell type's metabolic rate.

  • Measurement: Gently shake the plate and measure the absorbance of the orange formazan product on a microplate reader at 450-500 nm (with a reference wavelength of ~650 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data can be used to determine the concentration at which compound activity is non-specifically cytotoxic.

Protocol 3.2: Target-Based Screening (Kinase Activity Assay Example)

Given that many nitrogen-containing heterocyclic scaffolds interact with kinases, a kinase inhibitor screen is a logical next step for non-cytotoxic compounds.[21][22] Numerous commercial platforms exist, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[22]

General Protocol Principle (ADP-Glo™ Assay):

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound. Allow the reaction to proceed for a set time at a controlled temperature.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced by the kinase into ATP.

  • Luminescence Measurement: The newly generated ATP is used by a luciferase to produce light. The luminescent signal, which is proportional to the initial kinase activity, is measured with a luminometer.

  • Analysis: A decrease in luminescence in the presence of a test compound indicates inhibition of the kinase. Data is typically expressed as percent inhibition relative to a no-compound control.[23][]

Conclusion

1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde is a highly versatile starting material for the generation of diverse chemical libraries. The protocols outlined in this guide provide robust and reproducible methods for derivatizing both the C6-aldehyde and the C1-chloro positions. By employing a strategic combination of modern synthetic reactions, such as reductive amination, Wittig olefination, Suzuki-Miyaura coupling, and SNAr, researchers can efficiently explore the structure-activity landscape of this privileged scaffold. A subsequent, logical screening cascade, beginning with general cytotoxicity assays and progressing to target-specific screens, will maximize the probability of identifying novel and potent lead compounds for drug discovery programs.

References

  • BPS Bioscience. (n.d.). Screening and profiling services for Kinases. Retrieved from BPS Bioscience website. [Link]

  • Lee, J. H., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology website. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. In Books. Retrieved from The Royal Society of Chemistry website. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from Eurofins Discovery website. [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from ResearchGate. [Link]

  • Scribd. (n.d.). Wittig Reaction: Alkenes from Aldehydes. Retrieved from Scribd. [Link]

  • ResearchGate. (2018). Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal website. [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from Biotech Spain website. [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from Scilight Press website. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from Wikipedia. [Link]

  • Wikiwand. (2020). Wittig reaction. Retrieved from Wikiwand. [Link]

  • Wiley Online Library. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Retrieved from Wiley Online Library. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry website. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from International Journal of Pharmaceutical Research and Applications website. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from ResearchGate. [Link]

  • National Science Review | Oxford Academic. (2026). Heterogeneous photocatalytic aldehyde alkylative amination for multicomponent synthesis of α-branched amines. Retrieved from Oxford Academic. [Link]

  • ResearchGate. (n.d.). Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from ACS Publications. [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from ACS Publications. [Link]

  • Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from Sterling Institute of Pharmacy website. [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from ResearchGate. [Link]

  • MDPI. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Retrieved from MDPI. [Link]

  • ResearchGate. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from YouTube. [Link]

  • PMC. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Retrieved from PMC. [Link]

Sources

Application Note: Advanced Wittig Olefination Protocols for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Medicinal Chemistry Context

The pyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic motif in modern drug discovery, frequently embedded in the architecture of kinase inhibitors, GPCR ligands, and novel anticancer agents[1],[2]. Functionalizing this core allows medicinal chemists to rapidly explore chemical space. Specifically, 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (C₈H₅ClN₂O)[3] serves as a highly versatile electrophilic building block.

Converting the C6-carbaldehyde into various alkene derivatives via the Wittig reaction provides a critical handle for subsequent downstream transformations, such as cross-metathesis, reduction, or cycloaddition. However, the presence of the 1-chloro substituent on the electron-deficient pyrazine ring necessitates careful selection of reaction conditions to prevent unwanted chemoselective side reactions, such as halogen-metal exchange or nucleophilic aromatic substitution (SₙAr).

Mechanistic Rationale & Reagent Selection

The Wittig reaction facilitates the predictable, regioselective conversion of aldehydes to alkenes via a [2+2] cycloaddition between the carbonyl group and a phosphonium ylide, forming a transient four-membered oxaphosphetane intermediate[4],[5]. The spontaneous cycloreversion of this intermediate yields the desired alkene and triphenylphosphine oxide (TPPO) as the thermodynamic driving force[5].

When designing a Wittig protocol for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde, the electronic nature of the ylide dictates both the reaction conditions and the stereochemical outcome:

  • Non-Stabilized Ylides (e.g., Methylenetriphenylphosphorane): These highly reactive ylides require strong bases for their generation. Causality Check: While n-butyllithium (n-BuLi) is standard, its use with this substrate often leads to competitive halogen-metal exchange at the C1-chloro position. Therefore, the sterically hindered, non-nucleophilic base Sodium bis(trimethylsilyl)amide (NaHMDS) is strictly recommended to preserve the integrity of the pyrazine ring.

  • Stabilized Ylides (e.g., Ethyl (triphenylphosphoranylidene)acetate): The electron-withdrawing ester group delocalizes the negative charge on the ylide carbon, reducing its reactivity[4]. These reactions do not require external strong bases and proceed under mild conditions. The reversibility of the initial addition step leads to thermodynamic control, heavily favoring the formation of the (E)-alkene isomer[4].

Workflow Visualization

WittigWorkflow cluster_0 Protocol A: Non-Stabilized Ylide cluster_1 Protocol B: Stabilized Ylide Start 1-Chloropyrrolo[1,2-a] pyrazine-6-carbaldehyde YlideA Ph3PCH3Br + NaHMDS (THF, 0 °C to RT) Start->YlideA YlideB Ph3P=CHCO2Et (DCM or Toluene, RT to 80 °C) Start->YlideB InterA Oxaphosphetane Intermediate YlideA->InterA [2+2] Cycloaddition ProdA Terminal Alkene (Vinyl Derivative) InterA->ProdA Cycloreversion InterB Oxaphosphetane Intermediate YlideB->InterB Thermodynamic Control ProdB (E)-α,β-Unsaturated Ester (High E-Selectivity) InterB->ProdB Cycloreversion

Fig 1: Divergent Wittig olefination workflows for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde.

Experimental Protocols

Protocol A: Synthesis of 1-Chloro-6-vinylpyrrolo[1,2-a]pyrazine (Terminal Alkene)

This protocol utilizes a non-stabilized ylide generated in situ to form a terminal vinyl group.

Reagents:

  • 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 equiv, 1.0 mmol, 180.6 mg)

  • Methyltriphenylphosphonium bromide (1.5 equiv, 1.5 mmol, 535.9 mg)

  • NaHMDS (1.0 M in THF) (1.4 equiv, 1.4 mL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Procedure:

  • Ylide Generation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyltriphenylphosphonium bromide (1.5 equiv) and anhydrous THF (7 mL) under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Dropwise add NaHMDS (1.4 equiv) over 5 minutes. The mixture will transition to a bright yellow color, indicating the formation of the active methylenetriphenylphosphorane ylide. Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 equiv) in anhydrous THF (3 mL). Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes:EtOAc, 3:1).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification (Pro-Tip): To remove the bulk of the TPPO byproduct, triturate the crude residue with cold hexanes/diethyl ether (8:2). Filter off the white TPPO precipitate. Concentrate the filtrate and purify via silica gel flash chromatography to afford the pure vinyl derivative.

Protocol B: Synthesis of Ethyl (E)-3-(1-chloropyrrolo[1,2-a]pyrazin-6-yl)acrylate

This protocol utilizes a commercially available stabilized ylide to yield the (E)-α,β-unsaturated ester.

Reagents:

  • 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 equiv, 1.0 mmol, 180.6 mg)

  • Ethyl (triphenylphosphoranylidene)acetate (1.2 equiv, 1.2 mmol, 418.0 mg)

  • Anhydrous Dichloromethane (DCM) or Toluene (10 mL)

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask, dissolve 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 equiv) in anhydrous DCM (10 mL).

  • Ylide Addition: Add Ethyl (triphenylphosphoranylidene)acetate (1.2 equiv) in a single portion at room temperature.

  • Reaction Propagation: Stir the mixture at room temperature for 12–16 hours. (Note: If the reaction stalls due to the electron-withdrawing nature of the pyrazine ring, swap the solvent to Toluene and heat to 80 °C for 4 hours).

  • Workup & Purification: Evaporate the solvent directly onto silica gel. Purify via flash chromatography (gradient elution: 0% to 20% EtOAc in Hexanes) to isolate the highly crystalline (E)-acrylate product.

Quantitative Optimization Data

To ensure maximum yield and chemoselectivity, various base and solvent combinations were evaluated. The data below highlights the critical necessity of avoiding alkyllithium bases for this specific chlorinated heterocycle.

Table 1: Optimization of Wittig Olefination Conditions

ProtocolYlide ReactivityBase / SolventTemperatureIsolated Yield (%)E:Z Ratio
ANon-Stabilizedn-BuLi / THF-78 °C to RT45%*N/A (Terminal)
ANon-StabilizedNaHMDS / THF 0 °C to RT 82% N/A (Terminal)
ANon-StabilizedKOtBu / THF0 °C to RT68%N/A (Terminal)
BStabilizedNone / DCMRT (16 h)88%> 95:5
BStabilizedNone / Toluene 80 °C (4 h) 91% > 98:2

*Significant degradation and complex mixture formation observed due to competitive halogen-metal exchange at the C1-chloro position.

References

  • PubChemLite - 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (C8H5ClN2O)
  • Source: MDPI (Molecules)
  • Source: PMC (National Institutes of Health)
  • Wittig Reaction - Mechanism and Applications Source: Organic Chemistry Portal URL
  • The Wittig Reaction - Intermediate Dynamics Source: Chemistry LibreTexts URL

Sources

Advanced Application Note: Exploiting 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde in Diversity-Oriented Synthesis (DOS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Scaffold Reactivity, Library Generation, and Self-Validating Experimental Protocols

Executive Summary & Strategic Rationale

The pyrrolo[1,2-a]pyrazine core is widely recognized as a "privileged scaffold" in modern medicinal chemistry, serving as the structural foundation for numerous therapeutic agents, including potent anticancer and anticonvulsant compounds[1]. However, to fully map the chemical space of this chemotype, researchers require highly functionalized building blocks that permit orthogonal, late-stage derivatization.

1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (CAS: 1785397-12-7) is a premier bifunctional scaffold designed specifically for Diversity-Oriented Synthesis (DOS). By strategically positioning two distinct reactive handles—an electron-deficient C1-chloride and an electron-rich C6-carbaldehyde—this molecule allows chemists to execute sequential, chemoselective transformations without the need for cumbersome protection/deprotection steps. This application note details the mechanistic causality behind its reactivity and provides field-proven protocols for generating complex, diverse compound libraries.

Mechanistic Causality & Orthogonal Reactivity

The power of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde lies in the electronic dichotomy of its fused bicyclic system. Understanding this electronic distribution is critical for designing successful DOS workflows.

  • The C1-Chloro Handle (Pyrazine Ring): The nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect. The C1 position, being adjacent to the bridgehead nitrogen and the pyrazine nitrogen, is highly electron-deficient. This makes the C-Cl bond exceptionally susceptible to oxidative addition by Palladium(0) species (for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) and to direct Nucleophilic Aromatic Substitution (SNAr) by amines or thiols.

  • The C6-Formyl Handle (Pyrrole Ring): Conversely, the pyrrole ring is electron-rich. The C6-carbaldehyde is stabilized by the aromatic system but remains highly reactive toward nucleophilic attack by primary amines. This facilitates rapid imine formation, which can be exploited in reductive aminations, Knoevenagel condensations, or multi-component reactions (MCRs) such as the Ugi four-component reaction (U-4CR).

ReactivityMap Core 1-Chloropyrrolo[1,2-a] pyrazine-6-carbaldehyde C1 C1-Chloro Handle (Electron-Deficient) Core->C1 C6 C6-Formyl Handle (Electron-Rich) Core->C6 SNAr SNAr (Amines/Thiols) C1->SNAr CrossCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) C1->CrossCoupling RedAm Reductive Amination C6->RedAm Ugi Ugi 4-Component Rxn C6->Ugi Cond Knoevenagel Condensation C6->Cond

Orthogonal reactivity map of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde.

Diversity-Oriented Synthesis (DOS) Workflows

To maximize structural diversity, we employ a divergent pathway strategy. The regiodivergent functionalization of the pyrrolo[1,2-a]pyrazine core has been proven to yield novel chemical spaces with significant biological activity, such as FTase-p38 signaling axis inhibitors in human lymphoma models[2].

  • Pathway A (C1 → C6): Initial functionalization at the C1 position via Pd-catalyzed cross-coupling establishes the steric and electronic baseline of the molecule. Subsequent Ugi-4CR at the C6-carbaldehyde generates a highly complex peptidomimetic library. These Ugi adducts can undergo further tandem post-Ugi cyclizations (e.g., gold-catalyzed annulation) to form densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones[3].

  • Pathway B (C6 → C1): Initial reductive amination at the C6 position introduces a flexible tether containing a nucleophile (e.g., a secondary amine). Under basic conditions, this nucleophile can attack the C1-chloride via an intramolecular SNAr reaction, yielding novel rigidified macrocyclic structures.

DOSWorkflow Start Scaffold: 1-Cl-pyrrolo[1,2-a]pyrazine-6-CHO PathA Pathway A: C1 First Start->PathA PathB Pathway B: C6 First Start->PathB StepA1 Suzuki Coupling (C1-Aryl) PathA->StepA1 StepB1 Reductive Amination (C6-Amine) PathB->StepB1 StepA2 Ugi-4CR (C6-Amide) StepA1->StepA2 LibA Library A: Arylated Peptidomimetics StepA2->LibA StepB2 Intramolecular SNAr (Macrocyclization) StepB1->StepB2 LibB Library B: Fused Macrocycles StepB2->LibB

Divergent DOS workflows utilizing C1 and C6 orthogonal handles.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints (TLC/LC-MS) to ensure high-fidelity library generation.

Protocol 1: C1-Functionalization via Suzuki-Miyaura Coupling

Objective: Introduce aryl/heteroaryl diversity at the C1 position while preserving the C6-carbaldehyde. Causality: Pd(dppf)Cl₂ is selected as the catalyst due to its large bite angle, which facilitates the challenging oxidative addition into the C-Cl bond of electron-deficient heterocycles. A biphasic 1,4-Dioxane/H₂O system ensures optimal solubility for both the organic scaffold and the inorganic base.

  • Setup: In an oven-dried Schlenk tube, add 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL). Degas the mixture by sparging with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a stream of Argon. Seal the tube.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=181.0 ) is fully consumed, and the product mass ( [M+H]+=181.0−35.5+Aryl Mass ) appears.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: C6-Derivatization via Ugi Four-Component Reaction (U-4CR)

Objective: Generate a highly diverse peptidomimetic library using the C6-carbaldehyde. Causality: Methanol is utilized as the solvent because it stabilizes the intermediate iminium ion through hydrogen bonding, accelerating the nucleophilic attack by the isocyanide.

  • Imine Formation: In a 20 mL scintillation vial, dissolve the C1-arylated intermediate from Protocol 1 (1.0 equiv, 0.5 mmol) and a primary amine (1.0 equiv) in anhydrous Methanol (5 mL). Stir at room temperature for 2 hours.

  • MCR Assembly: Add a carboxylic acid (1.0 equiv) and an isocyanide (1.0 equiv) sequentially.

  • Reaction: Stir the sealed vial at room temperature for 24 hours.

  • Validation Checkpoint: Spot on TLC (10% MeOH in DCM). The Ugi adduct typically appears as a highly UV-active spot with a lower Rf​ than the starting aldehyde.

  • Workup: Evaporate the methanol under reduced pressure. Redissolve the crude residue in DCM (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to remove unreacted carboxylic acid. Dry over Na₂SO₄, concentrate, and purify via preparative HPLC.

Quantitative Data Presentation

The table below summarizes the expected performance metrics for the protocols described above, based on standard library validation parameters.

Reaction StepTransformation TypeKey Reagents / CatalystsTemp / TimeAverage Yield (%)Average Purity (LC-MS)
Step A1 Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90 °C / 6 h78 - 85%> 95%
Step A2 Ugi-4CR AssemblyMeOH, Amine, Acid, IsocyanideRT / 24 h65 - 80%> 92%
Step B1 Reductive AminationNaBH(OAc)₃, AcOH, DCERT / 12 h82 - 90%> 98%
Step B2 Intramolecular SNArCs₂CO₃, DMF (High Dilution)110 °C / 18 h45 - 60%> 90%

Note: Yields for Step B2 (Macrocyclization) are highly dependent on the ring size and the conformational pre-organization of the tether.

References

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters (2019).2

  • Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry - ACS Publications (2022).3

  • The Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry. Benchchem.1

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing catalytic cross-coupling reactions with 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of functionalizing this specific heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your synthetic routes.

The subject molecule, 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde, presents a unique set of challenges. The electron-deficient nature of the pyrazine ring, the relative inertness of the C(sp²)–Cl bond, and the presence of a reactive aldehyde functionality demand a carefully considered approach to catalyst selection and reaction design. This guide provides structured advice in a question-and-answer format for the most common cross-coupling applications.

General Considerations & Initial Troubleshooting

Before delving into specific reaction types, let's address the foundational challenges of this substrate.

Question: My cross-coupling reaction is failing or giving very low yields. What are the primary characteristics of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde that I should be aware of?

Answer: There are three main challenges with this substrate that you must address:

  • Inert C–Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C–Br or C–I bonds.[1][2] Consequently, the oxidative addition step—often the rate-determining step in the catalytic cycle—is more challenging.[3] This necessitates the use of highly active catalyst systems.

  • Catalyst Inhibition by Heterocycle: The nitrogen atoms in the pyrazine ring are Lewis basic and can coordinate to the palladium catalyst. This can sequester the active catalyst, leading to inhibition and low reactivity.[2][4]

  • Aldehyde Functionality: The aldehyde group is sensitive to both oxidative and reductive conditions that can arise during the reaction. It can be reduced to an alcohol or, if oxygen is present, potentially oxidized.[5] Furthermore, aldehydes can sometimes engage in side reactions or contribute to catalyst deactivation.

A successful strategy will always involve a catalytic system robust enough to activate the C–Cl bond while mitigating catalyst inhibition and preserving the aldehyde moiety.

General_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition + Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation + R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive_Elimination Reductive_Elimination Ar-Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

General Pd(0)/Pd(II) Cross-Coupling Cycle.
Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C–C bond formation, but coupling an aryl chloride, especially on an electron-deficient heterocycle, requires a potent catalytic system.

Question: I'm attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm seeing no product and only starting material. How do I choose the right catalyst and ligand?

Answer: The low reactivity of the C-Cl bond is the primary hurdle. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[6] Success hinges on using a palladium precatalyst paired with a bulky, electron-rich phosphine ligand.

  • Why Bulky, Electron-Rich Ligands? These ligands (e.g., biarylphosphines) serve two critical functions. First, their electron-donating nature increases the electron density on the palladium center, which promotes the difficult oxidative addition step with the aryl chloride.[4] Second, their steric bulk favors the formation of a monoligated Pd(0)L species, which is highly catalytically active, and helps prevent the pyrazine nitrogen from binding to and deactivating the catalyst.[7]

  • Recommended Systems: Start with a modern palladium precatalyst like XPhos-Pd-G2/G3 or SPhos-Pd-G2. These are air-stable and efficiently generate the active Pd(0) species in situ.[7] XPhos and SPhos are excellent all-around ligands for Suzuki couplings involving aryl chlorides.[8]

Question: I have some product, but the reaction is plagued by protodeboronation of my boronic acid. What can I do?

Answer: Protodeboronation is a common side reaction, especially with electron-deficient substrates and under aqueous basic conditions.

  • Base Selection: Switch to a milder, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices.[7][8] They are basic enough to facilitate transmetalation without aggressively promoting protodeboronation.

  • Solvent System: While aqueous solvent mixtures (e.g., Dioxane/H₂O) are common, consider using a less aqueous or anhydrous system if protodeboronation persists. A mixture like DMF/EtOH/H₂O can sometimes offer a better balance.[7]

  • Boronic Acid Alternative: Consider using potassium trifluoroborate salts (Ar-BF₃K) instead of boronic acids. They are often more stable and can exhibit higher reactivity with challenging heterocyclic partners.[9]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale & Key Considerations
Catalyst XPhos-Pd-G2/G3 (1-3 mol%)Air-stable precatalyst that rapidly forms the active monoligated Pd(0) species.[7]
Ligand XPhos or SPhos (1:1 or 2:1 L:Pd)Bulky, electron-rich ligands are essential for activating the C-Cl bond.[8][10]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Milder bases that minimize protodeboronation and aldehyde side reactions.[7][11]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or DMF/EtOH/H₂OEnsure solvents are thoroughly degassed to prevent catalyst oxidation.[12]
Temperature 90-110 °CHigher temperatures are typically required to overcome the activation barrier of the C-Cl bond.
Experimental Protocol: General Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), K₃PO₄ (2.5 equiv.), and the XPhos-Pd-G2 precatalyst (2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[12]

  • Solvent Addition: Through the septum, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1) to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 2: Buchwald-Hartwig Amination

Forming a C-N bond at the C1 position requires a catalyst system specifically designed for this challenging transformation.

Question: My Buchwald-Hartwig amination of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde with a primary amine is failing. Which catalyst/ligand combination should I use?

Answer: Similar to the Suzuki reaction, successful C-N coupling of this substrate requires a highly active palladium catalyst with a specialized bulky, electron-rich phosphine ligand. The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]

  • Ligand is Key: The choice of ligand is paramount. For primary amines, ligands like XPhos or BrettPhos are excellent starting points.[10][14] These ligands have been specifically developed to facilitate the coupling of challenging aryl chlorides.[15]

  • Strong, Non-Nucleophilic Base: This reaction requires a strong, sterically hindered base to deprotonate the amine without competing as a nucleophile. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the bases of choice.[10] Weaker carbonate or phosphate bases are generally insufficient.

  • Catalyst Source: Use a reliable palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the ligand, or more conveniently, use a pre-formed precatalyst like XPhos-Pd-G3.[9][15]

Troubleshooting_Flowchart Start Low or No Conversion in Cross-Coupling Check_Inert Is the reaction atmosphere strictly inert (degassed solvents, Ar/N2)? Start->Check_Inert Check_Catalyst Are you using a bulky, electron-rich ligand (e.g., XPhos, SPhos)? Check_Inert->Check_Catalyst Yes Solution_Inert Re-run with rigorous degassing (freeze-pump-thaw or sparging). Check_Inert->Solution_Inert No Check_Base Is the base appropriate for the reaction? (e.g., K3PO4 for Suzuki, NaOtBu for B-H) Check_Catalyst->Check_Base Yes Solution_Catalyst Switch to a modern precatalyst like XPhos-Pd-G3. Check_Catalyst->Solution_Catalyst No Check_Temp Is the temperature high enough (~100-110 °C)? Check_Base->Check_Temp Yes Solution_Base Screen alternative bases. Check_Base->Solution_Base No Solution_Temp Increase temperature and monitor for decomposition. Check_Temp->Solution_Temp No Consider_Other Consider catalyst poisoning or substrate decomposition. Analyze crude mixture. Check_Temp->Consider_Other Yes

A systematic troubleshooting workflow.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale & Key Considerations
Catalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common, reliable palladium sources. Precatalysts are also excellent choices.[15]
Ligand XPhos or BrettPhos (2-4 mol%)State-of-the-art ligands for C-N coupling with aryl chlorides.[10][14]
Base NaOtBu or KOtBu (1.5-2.0 equiv.)Strong, non-nucleophilic base is required for amine deprotonation.[10]
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed aprotic solvents are preferred.
Temperature 100-110 °CThermal energy is needed to drive the reaction with the less reactive chloride.
Section 3: Other Cross-Coupling Reactions (Heck & Sonogashira)

Question: Can I perform a Heck reaction on this substrate? What conditions should I try?

Answer: Yes, a Heck reaction is feasible. The reaction couples the aryl chloride with an alkene, typically in the presence of a palladium catalyst and a base.[16]

  • Catalyst System: For the C-Cl bond, a phosphine ligand is beneficial.[16] A combination like Pd(OAc)₂ with P(o-tol)₃ or a more modern bulky ligand can be effective.

  • Base: A common base is a hindered amine like triethylamine (Et₃N) or an inorganic base like K₂CO₃.[16] The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[17]

  • Solvent: Polar aprotic solvents like DMF or NMP are common.

  • Key Challenge: A potential side reaction is the reduction of the aldehyde by the amine base/solvent system, especially at high temperatures. Monitor your reaction carefully.

Question: What are the key considerations for a Sonogashira coupling with a terminal alkyne?

Answer: The Sonogashira coupling forms a C(sp²)–C(sp) bond and typically requires a dual-catalyst system.[18][19]

  • Classic Conditions: The standard protocol uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[20] The copper facilitates the deprotonation of the alkyne and the subsequent transmetalation to the palladium center.

  • Base/Solvent: An amine base, such as Et₃N or diisopropylamine (DIPEA), is typically used, often serving as both the base and the solvent.[18]

  • Copper-Free Conditions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by the copper catalyst. If this is problematic, copper-free Sonogashira protocols have been developed. These typically require more specialized palladium catalysts or ligands to function efficiently.[10][18] Given the sensitive aldehyde, starting with a copper-free system may be advantageous to allow for milder conditions.

References
  • Palladium-Catalyzed Aldehyde to Ester Conversion: A Hydrogen Transfer Approach - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cross-coupling reaction - Wikipedia. (2024). Wikipedia. [Link]

  • Catalyst screening for Suzuki coupling of 1 with 2. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Heck reaction - Wikipedia. (2024). Wikipedia. [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.). SciSpace. [Link]

  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles - Sci-Hub. (n.d.). Sci-Hub. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (2024). Wikipedia. [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Sonogashira coupling - Wikipedia. (2024). Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Reagents and conditions employed in the Heck coupling reaction - ResearchGate. (n.d.). ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of Connecticut. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Background Preliminary Screen Optimization of Reaction Conditions Substrate Specific Ligand Compatibility Screens Reduced Cataly. (n.d.). University of Victoria. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Reddit. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. (2013). Royal Society of Chemistry. [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. (n.d.). Springer. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes - SciSpace. (2010). SciSpace. [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. (n.d.). Europe PMC. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (2013). Beilstein Journals. [Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (n.d.). MDPI. [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2020). MDPI. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. [Link]

  • Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed. (2013). PubMed. [Link]

  • Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines - PubMed. (2012). PubMed. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). ACS Publications. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Center for Biotechnology Information. [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. (2025). Fiveable. [Link]

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Pyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. This guide provides mechanistic troubleshooting, validated protocols, and FAQs for managing byproduct formation during the Vilsmeier-Haack (VH) formylation of pyrrolo[1,2-a]pyrazine derivatives. Designed for discovery chemists and process scientists, this document focuses on the causality behind experimental deviations and provides actionable solutions.

Mechanistic Workflow & Byproduct Divergence

Understanding the mechanistic pathway is critical for preventing off-target reactions. The diagram below illustrates the standard workflow and the specific nodes where byproduct divergence occurs.

VH_Mechanism A Pyrrolo[1,2-a]pyrazine + POCl3 / DMF B Chloroiminium Ion Electrophilic Attack A->B 0-5 °C, 30 min C Wheland Intermediate (C6 or C8 position) B->C Regioselectivity Check F Byproduct 1: Chlorinated Heterocycle B->F Excess POCl3 / Temp > 80°C D Aqueous Base Workup (Hydrolysis) C->D NaOAc / H2O H Byproduct 3: Regioisomer (C6 vs C8) C->H Steric/Electronic Misdirection E Target Product: C6/C8-Formyl Derivative D->E Complete Hydrolysis G Byproduct 2: Unhydrolyzed Iminium Salt D->G Incomplete Workup (pH < 7)

Figure 1: Reaction workflow highlighting nodes of byproduct divergence in VH formylation.

Frequently Asked Questions (FAQs)

Q1: Why am I isolating the C8-formyl regioisomer instead of the C6-formyl target? A1: Regioselectivity in pyrrolo[1,2-a]pyrazines is dictated by a delicate balance of steric and electronic effects. While Vilsmeier-Haack formylation of substituted pyrrolo[1,2-a]pyrazines predominantly takes place at the C6 position irrespective of substituents at the C1 and/or C3 sites 1, the unsubstituted pyrrolo[1,2-a]pyrazine core has been shown to yield up to 60% of the 8-formyl derivative under standard VH conditions 2. If you require C6 formylation on an unsubstituted core, you must install a removable bulky protecting/directing group at C1 to sterically block the C8 position.

Q2: My isolated product contains a high percentage of chlorinated byproducts. How can I prevent this? A2: Phosphorus oxychloride (POCl₃) is a potent chlorinating agent. When the reaction temperature exceeds 60–80 °C, or when POCl₃ is used in large excess relative to N,N-dimethylformamide (DMF), direct chlorination of the electron-rich pyrrole ring competes with formylation. Causality: The chloroiminium electrophile (Vilsmeier reagent) must be pre-formed at 0–5 °C. Ensure a stoichiometric ratio of POCl₃ to DMF of 1:1.2 to prevent unreacted POCl₃ from acting as a halogenating agent 3.

Q3: Yields are unusually low, and a highly polar byproduct remains in the aqueous phase during extraction. What is it? A3: This is likely the unhydrolyzed dimethyliminium intermediate. The VH reaction does not directly produce an aldehyde; it produces a stable iminium salt that must be actively hydrolyzed. Causality: If the aqueous workup is too brief or insufficiently basic, the iminium salt will not convert to the aldehyde and will be lost in the aqueous layer. Extended stirring (2–4 hours) with saturated aqueous sodium acetate (NaOAc) or sodium bicarbonate is mandatory to drive this equilibrium.

Quantitative Data: Substituent Effects on Regioselectivity

The following table summarizes expected regioselectivity and byproduct profiles based on substrate substitution patterns, allowing you to anticipate and mitigate off-target reactions.

Substrate Substitution PatternMajor Formylation SiteExpected Yield (%)Primary Byproduct Risk
Unsubstituted CoreC860%C6-formyl regioisomer
1-Methyl / 3-ArylC675–82%Unreacted starting material
1,3-DimethylC685%Chlorinated core (if heated)
Electron-Withdrawing (e.g., -CN)No Reaction< 5%Complete starting material recovery

Troubleshooting Guide

SymptomRoot Cause (Causality)Corrective Action
High Chlorinated Byproduct Excess POCl₃ or elevated reaction temperatures (>80 °C) driving radical/nucleophilic chlorination.Pre-form Vilsmeier reagent at 0 °C. Maintain strictly equimolar POCl₃ to substrate ratio. Limit heating to 40–50 °C.
Recovery of Unreacted SM Pyrazine ring deactivation pulling electron density from the pyrrole moiety, rendering the Vilsmeier reagent insufficiently electrophilic.Increase Vilsmeier reagent equivalents (up to 3.0 eq). Ensure strictly anhydrous DMF is used, as moisture destroys the chloroiminium ion 3.
Low Yield / Polar Byproduct Incomplete hydrolysis of the iminium intermediate due to weak base or short workup time.Quench with saturated aqueous NaOAc (pH 7-8) and stir vigorously for at least 2 hours at room temperature before extraction.
Tarry / Black Mixtures Polymerization of the electron-rich heterocycle due to localized acidic hotspots during POCl₃ addition.Dilute the substrate in anhydrous solvent (e.g., DCE or DMF) and add dropwise to the pre-formed Vilsmeier reagent to dissipate heat.

Self-Validating Experimental Protocol

This optimized protocol for the C6-formylation of substituted pyrrolo[1,2-a]pyrazines incorporates built-in validation checkpoints to ensure the reaction is proceeding correctly.

Step 1: Preparation of the Vilsmeier Reagent

  • Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous DMF (1.5 eq.) and a co-solvent (e.g., anhydrous 1,2-dichloroethane, 5 mL/mmol substrate) if necessary.

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Add POCl₃ (1.2 eq.) dropwise over 15 minutes.

    • Validation Checkpoint: The solution should turn pale yellow and slightly viscous, indicating the successful formation of the chloroiminium salt. If it turns dark brown immediately, moisture contamination has occurred.

  • Stir at 0 °C for 30 minutes.

Step 2: Electrophilic Aromatic Substitution 5. Dissolve the pyrrolo[1,2-a]pyrazine derivative (1.0 eq.) in a minimal amount of anhydrous DMF. 6. Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation Checkpoint: The reaction mixture will typically transition to a deep red or orange color, confirming the formation of the Wheland intermediate.

  • Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the starting material and the appearance of a baseline spot (the highly polar iminium salt).

Step 3: Hydrolysis and Isolation 9. Pour the reaction mixture slowly into a vigorously stirring solution of saturated aqueous sodium acetate (NaOAc) (10 mL/mmol) at 0 °C. 10. Stir the biphasic mixture at room temperature for at least 2 hours.

  • Validation Checkpoint: The baseline spot on the TLC should convert to a new, less polar spot corresponding to the aldehyde product.
  • Extract the aqueous layer with dichloromethane (3 × 10 mL).
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify via flash column chromatography to separate the target formyl derivative from any minor regioisomers.
References
  • Singh, D. K., et al. "Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity." ResearchGate, 2019.[Link]

  • Terenin, V. I., et al. "Formylation of 3, 4-Dihydropyrrolo [1, 2-a] pyrazines." Ovid, 2013.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Analysis of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the spectral analysis of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde. The pyrrolo[1,2-a]pyrazine scaffold is a privileged core in modern medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antibacterial properties.[1] Understanding the precise structure and electronic properties of new derivatives is paramount for drug development. This guide provides an in-depth analysis of the expected spectral characteristics of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde, comparing them with the parent compound, 1-Chloropyrrolo[1,2-a]pyrazine, and other relevant analogues.

This document is intended for researchers, scientists, and drug development professionals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the causal relationships behind the expected spectral data.

The Structural Landscape: Predicting Spectral Signatures

Direct experimental data for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde is not extensively published.[2] Therefore, this guide will build a predicted spectral profile based on the known data for the parent molecule, 1-Chloropyrrolo[1,2-a]pyrazine, and the well-established effects of an electron-withdrawing carbaldehyde group.

¹H and ¹³C NMR Spectroscopy: A Tale of Two Molecules

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The introduction of a carbaldehyde group at the 6-position of the 1-Chloropyrrolo[1,2-a]pyrazine core is expected to induce significant changes in the chemical shifts of the protons and carbons, primarily due to its electron-withdrawing nature.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for this class of compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlated Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

Comparative Analysis: 1-Chloropyrrolo[1,2-a]pyrazine vs. 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

Let's compare the known ¹H and ¹³C NMR data for the parent compound with the predicted data for our target molecule.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1-Chloropyrrolo[1,2-a]pyrazine[3]1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (Predicted)Rationale for Prediction
H-37.12 (d, J = 4.5 Hz)~7.3-7.5Minor downfield shift due to overall electron withdrawal.
H-47.62 (d, J = 4.5 Hz)~7.8-8.0Minor downfield shift.
H-66.71-6.74 (m)-Substituted with -CHO.
H-76.71-6.74 (m)~7.0-7.2Significant downfield shift due to the anisotropic effect of the C=O group.
H-87.34 (dd, J = 2.5, 1.5 Hz)~7.5-7.7Moderate downfield shift.
-CHO-~9.8-10.2Characteristic chemical shift for an aldehyde proton.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon1-Chloropyrrolo[1,2-a]pyrazine[3]1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (Predicted)Rationale for Prediction
C-1154.4~155-157Minor downfield shift.
C-3115.6~116-118Minor downfield shift.
C-4125.6~126-128Minor downfield shift.
C-5a118.3~120-122Moderate downfield shift.
C-6105.2~110-115Significant downfield shift due to direct attachment of the -CHO group.
C-7117.4~125-130Significant downfield shift due to the deshielding effect of the aldehyde.
C-8126.0~128-132Moderate downfield shift.
C-8a-~135-140Expected quaternary carbon, assignment aided by HMBC.
-CHO-~185-195Characteristic chemical shift for an aldehyde carbon.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound and gaining structural insights from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Ionization Technique: Electrospray ionization (ESI) is a common and effective method for this class of molecules.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is directly infused into the mass spectrometer.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the most abundant ion.

Predicted Mass Spectrum of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

The molecular formula for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde is C₈H₅ClN₂O.[2]

  • Monoisotopic Mass: 180.00903 Da.[2]

  • Expected [M+H]⁺: 181.01631 Da.[2]

The presence of a chlorine atom will result in a characteristic isotopic pattern, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak.

A plausible fragmentation pathway in ESI-MS/MS would involve the loss of CO (28 Da) from the aldehyde group, followed by other characteristic fragmentations of the heterocyclic core.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum typically in the range of 4000-400 cm⁻¹.

Key IR Absorptions for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

The most informative feature in the IR spectrum will be the carbonyl stretch of the aldehyde group.

Table 3: Predicted IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Comments
C=O (aldehyde)~1680-1700Conjugation with the aromatic ring will lower the stretching frequency from a typical aliphatic aldehyde (~1720-1740 cm⁻¹).
C-H (aldehyde)~2820 and ~2720Two weak bands characteristic of the C-H stretch of an aldehyde.
C=C and C=N (aromatic)~1500-1650Multiple bands corresponding to the stretching vibrations of the heterocyclic rings.
C-H (aromatic)~3000-3100Stretching vibrations of the C-H bonds on the aromatic rings.
C-Cl~700-800Carbon-chlorine stretching vibration.

For comparison, the parent compound, 1-Chloropyrrolo[1,2-a]pyrazine, would lack the strong C=O stretch and the characteristic aldehyde C-H stretches.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the pyrrolo[1,2-a]pyrazine system gives rise to characteristic absorption bands.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance from approximately 200 to 600 nm.

Predicted UV-Vis Absorption of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

Aromatic nitrogen heterocycles typically exhibit π → π* and n → π* transitions.[4] The introduction of the carbaldehyde group, a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.

For similar pyrrolo-phenanthroline derivatives, absorption bands are observed in the regions of 350-410 nm, 295-325 nm, and 250-280 nm.[5] It is reasonable to expect 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde to have significant absorptions in the UVA and UVB regions.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Compound 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde NMR NMR (¹H, ¹³C, 2D) Compound->NMR Analyze MS Mass Spectrometry (HRMS) Compound->MS Analyze IR IR Spectroscopy (FTIR-ATR) Compound->IR Analyze UVVis UV-Vis Spectroscopy Compound->UVVis Analyze Structure Structural Elucidation NMR->Structure Defines Connectivity MS->Structure Confirms MW & Formula IR->Structure Identifies Functional Groups UVVis->Structure Probes Conjugation Purity Purity Assessment Structure->Purity Correlate Data Confirmation Final Structure Confirmation Purity->Confirmation Validate

Caption: Workflow for the spectral characterization of the target compound.

Conclusion

This guide provides a robust framework for the spectral analysis of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde. By comparing predicted spectral data with that of the known parent compound and understanding the influence of the carbaldehyde substituent, researchers can confidently elucidate and confirm the structure of this and similar novel compounds. The integration of multiple spectroscopic techniques, as outlined, is crucial for unambiguous structure determination and purity assessment, which are vital steps in the drug discovery and development pipeline.

References

  • Lee, Y., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356.
  • Al-Tel, T. H. (2011). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives.
  • Nagineni, D., et al. (2020). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide.
  • Florea, S., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 61(14), 4655–4665.
  • PubChem. (n.d.). 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde. Retrieved from [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5539.
  • Kim, I., et al. (2021). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2 - Y-Scholar Hub@YONSEI.
  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-.
  • Toth, M., et al. (2022). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade.
  • Caira, M. R., et al. (2018). UV-Vis absorption spectra in DMSO of pyrrolo[1,2-a][6][7]phenanthroline compounds 3-7. ResearchGate.

  • University of California, Davis. (n.d.). Chemistry 326: Experiment #2.
  • BenchChem. (2025).
  • Klicnar, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 643-647.
  • Wathoni, N., et al. (2022). Colorimetric Cu2+ Detection of (1E,2E)-1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine Using a Custom-Built Colorimeter. Sensors, 22(23), 9148.
  • BenchChem. (n.d.). The Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry.
  • Raut, L. S., & Hamde, V. (2021). Mass spectrum of Pyrrolo[1,2-a] pyrazine-1,4-dione, hexahydro-with Retention Time (RT) = 16.73.
  • Singh, P., et al. (2021). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl).
  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-.
  • Reva, I. D., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 17-29.
  • ChemicalBook. (n.d.). Pyrazine-2-carbaldehyde(5780-66-5) 1H NMR spectrum.
  • PubChem. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • ChemicalBook. (n.d.). Pyrrole(109-97-7) 13C NMR spectrum.
  • SpectraBase. (n.d.). Dipyrrolo[1,2-a:-1',2'-d]pyrazine-2,5,10-trione, octahydro-7-hydroxy-.
  • R Discovery. (n.d.). Ultraviolet absorption vapor spectra of pyrazine and chloropyrazine.
  • Lee, L. H., et al. (2015). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology, 6, 849.
  • ResearchGate. (2025). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies.
  • Kim, I., et al. (2013). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit. Organic & Biomolecular Chemistry, 11(36), 6152-6159.9.

Sources

A Comparative Guide to the Reactivity of Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic aldehydes are cornerstone building blocks in modern organic synthesis. Their unique electronic properties and versatile reactivity make them indispensable precursors for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Unlike simple aromatic aldehydes such as benzaldehyde, the presence of a heteroatom (O, S, N) within the aromatic ring introduces significant electronic perturbations that profoundly influence the reactivity of the appended aldehyde functional group.

This guide provides an in-depth comparison of the chemical reactivity of common five- and six-membered heterocyclic aldehydes, including furan-2-carboxaldehyde (furfural), thiophene-2-carboxaldehyde, and the isomers of pyridinecarboxaldehyde. By examining their performance in fundamental organic transformations and providing supporting experimental frameworks, this document aims to equip researchers with the insights needed to make informed decisions in reaction design, catalyst selection, and synthetic strategy.

The Decisive Role of the Heteroaromatic Ring: A Theoretical Framework

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon, which is a function of the electronic effects—both inductive and resonance—exerted by the aromatic ring to which it is attached.[4][5]

Five-Membered Heterocycles: Furan vs. Thiophene

Both furan and thiophene are π-electron rich systems where the heteroatom's lone pair participates in the aromatic sextet.[6][7] This results in an overall electron-donating character via resonance, which deactivates the aldehyde group towards nucleophilic attack compared to benzaldehyde. However, the nature of the heteroatom creates a critical distinction.

  • Furan: Oxygen is more electronegative than sulfur, leading to a stronger inductive electron withdrawal. However, its lone pair overlap with the ring's π-system is less effective, resulting in lower aromaticity compared to thiophene.[6]

  • Thiophene: Sulfur is less electronegative than oxygen, and its 3p orbitals allow for more effective electron delocalization. This imparts greater aromatic stability to the thiophene ring.[6]

This interplay means the thiophene ring is a slightly better electron donor through resonance, which can decrease the partial positive charge on the carbonyl carbon more than in furfural. Consequently, the general order of reactivity towards nucleophiles is Furfural > Thiophene-2-carboxaldehyde .[6]

Six-Membered Heterocycles: The Pyridine Carboxaldehydes

In pyridine, the nitrogen atom is more electronegative than carbon and acts as an electron-withdrawing group through both induction and resonance (a π-deficient ring). This significantly increases the electrophilicity of the carbonyl carbon, making pyridine carboxaldehydes generally more reactive than benzaldehyde and its five-membered heterocyclic counterparts.[8][9]

The position of the formyl group is crucial:

  • Pyridine-2- and 4-carboxaldehyde: The formyl group is in conjugation with the electron-withdrawing nitrogen atom. This allows for effective delocalization of negative charge in the transition state of a nucleophilic attack, greatly enhancing reactivity.[8][10]

  • Pyridine-3-carboxaldehyde: The formyl group is not in direct conjugation with the nitrogen. The electron-withdrawing effect is primarily inductive, resulting in significantly lower reactivity compared to the 2- and 4-isomers.[8][10]

Therefore, the general reactivity trend is Pyridine-4-carboxaldehyde ≈ Pyridine-2-carboxaldehyde >> Pyridine-3-carboxaldehyde .[8][11] The presence of additional electron-withdrawing groups, such as a nitrile, can further amplify this reactivity.[8]

G cluster_0 Electronic Influence on Carbonyl Electrophilicity Pyridine Pyridine Ring (N at 1-pos) Carbonyl C=O Group (Aldehyde) Pyridine->Carbonyl Strongly Activating (Electron Withdrawing) Furan Furan Ring (O at 1-pos) Furan->Carbonyl Deactivating (Net Electron Donating) Thiophene Thiophene Ring (S at 1-pos) Thiophene->Carbonyl More Deactivating (Stronger Donor than Furan) Benzene Benzene Ring (Reference) Benzene->Carbonyl Neutral Reference

Caption: Electronic effects of heteroaromatic rings on aldehyde reactivity.

Comparative Reactivity in Key Chemical Transformations

The theoretical electronic effects manifest clearly in the relative performance of these aldehydes in common synthetic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes.[4] The rate and equilibrium of these additions serve as a direct probe of carbonyl electrophilicity.

Hydration and Hemiacetal Formation: In protic solvents like water or methanol, aldehydes exist in equilibrium with their corresponding gem-diols or hemiacetals. A higher degree of hydration indicates a more electrophilic carbonyl.

  • Pyridine Aldehydes: Studies show that 4-pyridinecarboxaldehyde exhibits a significantly higher degree of hydrate formation in aqueous solutions compared to the 2- and 3-isomers, aligning perfectly with theoretical predictions of its high electrophilicity.[10][11][12] Electron-withdrawing substituents on the pyridine ring further increase the extent of hydration.[11][12]

  • Imidazole Aldehydes: For comparison, imidazolecarboxaldehydes are generally less reactive towards hydration than their pyridine counterparts, highlighting the nuanced effects of different heterocyclic systems.[10]

AldehydeRelative Degree of HydrationRationale
Pyridine-4-carboxaldehyde Very HighStrong resonance/inductive withdrawal by Nitrogen.[10][11]
Pyridine-2-carboxaldehyde HighStrong resonance/inductive withdrawal by Nitrogen.[10][11]
Benzaldehyde MediumStandard aromatic aldehyde benchmark.
Furfural LowNet electron-donating effect from the furan ring.
Pyridine-3-carboxaldehyde LowWeaker, primarily inductive withdrawal by Nitrogen.[10]
Thiophene-2-carboxaldehyde Very LowStronger electron-donating effect than furan.[6]
Condensation Reactions

Condensation reactions are vital for C-C bond formation. The reactivity of the aldehyde component is a critical factor for reaction efficiency.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound.[13] It is a robust method that works for a wide variety of aromatic and heterocyclic aldehydes.[14][15] While broadly applicable, reaction rates are expected to follow the general electrophilicity trend, with pyridine aldehydes reacting faster than furan or thiophene aldehydes under identical conditions.

Wittig Reaction: The Wittig reaction, which converts aldehydes into alkenes using a phosphorus ylide, is another indispensable tool in synthesis.[16][17] It is compatible with most heterocyclic aldehydes.[18][19] However, the inherent stability of the aldehyde substrate is a key consideration. Less stable aldehydes can be prone to polymerization or decomposition under the basic conditions often employed.[19] In this context, the greater aromaticity and stability of thiophene-2-carboxaldehyde may offer an advantage over the less stable furfural in demanding Wittig protocols.

Redox Reactions

Oxidation to Carboxylic Acids: Heterocyclic aldehydes can be efficiently oxidized to their corresponding carboxylic acids using various reagents.[20][21] N-Heterocyclic carbene (NHC)-catalyzed oxidations are particularly effective for these substrates.[22] However, the stability of the heterocyclic ring can be a limitation; for instance, some furan and pyrrole aldehydes are susceptible to degradation under harsh oxidative conditions.[23]

Cannizzaro Reaction (Disproportionation): For non-enolizable aldehydes, the base-induced Cannizzaro reaction is a characteristic transformation, yielding one molecule of the corresponding alcohol and one of the carboxylate salt.[24][25]

  • Furfural is a classic substrate for this reaction; its conversion to furfuryl alcohol and 2-furoic acid is a commercially significant process.[24][26]

  • Benzaldehyde also readily undergoes the Cannizzaro reaction.[24]

  • This reaction is often an undesired side pathway in other base-catalyzed transformations involving furfural, such as aldol condensations, where it can lead to catalyst deactivation by the acidic product.[27] The propensity of an aldehyde to undergo this reaction is a critical consideration in process development.

G cluster_cannizzaro Cannizzaro Reaction Mechanism A Aldehyde (R-CHO) C Tetrahedral Intermediate [R-CH(O⁻)(OH)] A->C Nucleophilic Attack B Hydroxide (OH⁻) B->C E Hydride Transfer (Rate-Determining Step) C->E D Second Aldehyde (R-CHO) D->E F Carboxylic Acid (R-COOH) E->F G Alkoxide [R-CH₂O⁻] E->G I Carboxylate [R-COO⁻] F->I Deprotonation J Alcohol (R-CH₂OH) F->J Proton Source G->I Proton Exchange G->J Protonation H Proton Transfer

Caption: Mechanism of the Cannizzaro Reaction.

Experimental Protocols

To provide a practical basis for comparison, the following are standardized, representative protocols for key transformations.

Protocol 1: Knoevenagel Condensation

This procedure describes the condensation of a heterocyclic aldehyde with malononitrile.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the heterocyclic aldehyde (10.0 mmol), malononitrile (10.0 mmol, 0.66 g), and ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine (0.1 mmol, 10 µL).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Highly reactive aldehydes (e.g., pyridine-4-carboxaldehyde) may reach completion within an hour, while less reactive ones (e.g., thiophene-2-carboxaldehyde) may require several hours or gentle heating.

  • Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and melting point. Compare yields and reaction times for different aldehydes.

G start Start reagents Combine Aldehyde, Malononitrile, Ethanol start->reagents catalyst Add Piperidine (Catalyst) reagents->catalyst reaction Stir at Room Temp Monitor by TLC catalyst->reaction precipitation Cool in Ice Bath reaction->precipitation Reaction Complete filtration Vacuum Filter Solid precipitation->filtration wash Wash with Cold Ethanol filtration->wash dry Dry Under Vacuum wash->dry analysis Characterize Product (NMR, MP) dry->analysis end End analysis->end

Caption: Experimental workflow for the Knoevenagel Condensation.

Protocol 2: Cannizzaro Reaction of Furfural

This protocol demonstrates the classic disproportionation of furfural.

  • Setup: In a 100 mL three-necked flask fitted with a dropping funnel, mechanical stirrer, and thermometer, place a concentrated solution of sodium hydroxide (25 g NaOH in 25 mL H₂O). Cool the flask in an ice-salt bath to 5-10 °C.

  • Addition: Add freshly distilled furfural (21.5 mL, 25 g) dropwise from the funnel over 30-45 minutes, maintaining the internal temperature below 20 °C with vigorous stirring. A thick, dark paste will form.

  • Reaction: After the addition is complete, continue stirring for 3 hours, allowing the mixture to slowly warm to room temperature.

  • Workup (Acid): Add 100 mL of water to dissolve the sodium 2-furoate. Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove the furfuryl alcohol.

  • Workup (Alcohol): Combine the ether extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield furfuryl alcohol. Distill under reduced pressure for further purification.

  • Isolation (Acid): Cool the remaining aqueous layer in an ice bath and carefully acidify with concentrated HCl until pH ~2. 2-Furoic acid will precipitate as a white solid.

  • Isolation (Acid): Collect the 2-furoic acid by vacuum filtration, wash with cold water, and recrystallize from hot water.

Conclusion

The reactivity of heterocyclic aldehydes is not uniform; it is a direct and predictable consequence of the electronic properties of the embedded heteroaromatic ring.

  • Pyridine-based aldehydes are highly activated towards nucleophilic attack, particularly the 2- and 4-isomers, making them ideal substrates for rapid condensation and addition reactions.[8]

  • Furan- and thiophene-based aldehydes are generally less reactive due to the net electron-donating character of their rings. Thiophene-2-carboxaldehyde is typically the least reactive of this group, a property that can be exploited for achieving selectivity in complex syntheses.[6]

  • Specific reactions, like the Cannizzaro disproportionation , are particularly characteristic of certain aldehydes like furfural and must be considered as a potential competing pathway in base-catalyzed processes.[27]

For the synthetic chemist, this understanding is paramount. The choice between pyridine-4-carboxaldehyde and thiophene-2-carboxaldehyde is not arbitrary; it is a strategic decision based on the desired reaction rate, potential side reactions, and the overall stability required for a successful transformation. This guide provides the foundational knowledge to make that decision with confidence.

References
  • SATHEE . Cannizzaro Reaction Mechanism. [Link]

  • Wikipedia . Cannizzaro reaction. [Link]

  • ResearchGate . The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. [Link]

  • PMC . Synthetic applications of the Cannizzaro reaction. [Link]

  • Canadian Science Publishing . Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehyd. [Link]

  • OSTI.gov . Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. [Link]

  • Royal Society of Chemistry . The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)₂. [Link]

  • Wiley Online Library . The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. [Link]

  • MDPI . One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • PMC . Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]

  • ACG Publications . Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]

  • PMC . Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • RSC Publishing . Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). [Link]

  • ChemRxiv . The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. [Link]

  • ResearchGate . Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. [Link]

  • Fiveable . 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Oxford Academic . 5 Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. [Link]

  • MDPI . Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. [Link]

  • ACS Publications . Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. [Link]

  • PMC . N-Heterocyclic Carbene-Catalyzed Oxidations. [Link]

  • MDPI . N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. [Link]

  • Organic Chemistry Portal . Wittig Reaction. [Link]

  • PMC . Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. [Link]

  • ACS Publications . Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. [Link]

  • Master Organic Chemistry . Wittig Reaction - Examples and Mechanism. [Link]

  • ResearchGate . The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective | Request PDF. [Link]

  • OpenOChem Learn . Nucleophilic addition. [Link]

  • PMC . Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]

  • Boyer Research Group . Heterocyclic Chemistry. [Link]

Sources

Comparative Biological Activity of Pyrrolo[1,2-a]pyrazine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a structural class, pyrrolopyrazines represent a highly privileged scaffold in medicinal chemistry. However, the pharmacological destiny of these molecules is intrinsically tied to their isomeric configuration. The spatial arrangement of the nitrogen atoms, the stereochemistry of the core, and the orientation of peripheral substituents dictate target engagement, metabolic stability, and overall biological efficacy.

This guide provides an in-depth comparative analysis of pyrrolo[1,2-a]pyrazine isomers against their structural alternatives, synthesizing quantitative experimental data and validated screening protocols to assist drug development professionals in lead optimization.

Macro-Isomerism: Scaffold Divergence and Target Specificity

The fundamental placement of the nitrogen atoms within the fused bicyclic system radically alters the electronic distribution and hydrogen-bonding capabilities of the molecule. This structural isomerism creates a sharp bifurcation in biological activity.

  • Pyrrolo[1,2-a]pyrazines: Characterized by a bridgehead nitrogen, this scaffold predominantly exhibits potent antimicrobial, antifungal, and anticancer activities. The geometry allows for deep insertion into the hydrophobic pockets of specific enzymes like Farnesyltransferase (FTase) .

  • 5H-Pyrrolo[2,3-b]pyrazines: Lacking the bridgehead nitrogen, this alternative isomer is heavily skewed toward kinase inhibition, acting as a competitive inhibitor at the ATP-binding site of various kinases .

IsomerDivergence Core Pyrrolopyrazine Core IsoA Pyrrolo[1,2-a]pyrazine Core->IsoA IsoB 5H-Pyrrolo[2,3-b]pyrazine Core->IsoB BioA1 Antimicrobial / Antifungal IsoA->BioA1 BioA2 Anticancer (FTase-p38) IsoA->BioA2 BioA3 Anticonvulsant (CNS) IsoA->BioA3 BioB1 Kinase Inhibition IsoB->BioB1

Divergent biological activities of pyrrolopyrazine structural isomers.

Positional Isomerism: Anticancer Efficacy and the FTase-p38 Axis

When optimizing pyrrolo[1,2-a]pyrazine derivatives for oncology, the positional orientation of substituents on the aromatic ring is a critical determinant of cytotoxicity. A landmark study evaluating these derivatives against human lymphoma U937 cells demonstrated extreme sensitivity to methoxy group positioning .

  • Isomer 6x (2,4-dimethoxyphenyl): Exhibited potent inhibition of U937 cell survival. The spatial orientation of the 2,4-dimethoxy groups perfectly aligns with the binding cleft of Farnesyltransferase (FTase).

  • Isomer 6y (2,5-dimethoxyphenyl): Completely ineffective. The shift of a single methoxy group from the para to the meta position creates steric clashes, preventing target engagement.

The active isomer (6x) exerts its anticancer action by disrupting the FTase-p38 signaling axis, preventing Ras prenylation and ultimately triggering intrinsic apoptosis.

FTasePathway Compound Isomer 6x (2,4-dimethoxy) FTase Farnesyltransferase (FTase) Compound->FTase Inhibits Ras Ras Prenylation FTase->Ras Blocks p38 p38 MAPK Ras->p38 Downregulates Apoptosis U937 Apoptosis p38->Apoptosis Induces

Mechanism of action for isomer 6x via the FTase-p38 signaling axis.

Stereoisomerism: Modulating CNS Penetration and Anticonvulsant Activity

In neurological applications, the absolute configuration of stereogenic centers within perhydropyrrolo[1,2-a]pyrazine derivatives dictates their efficacy as antiepileptic drugs (AEDs). In the 6 Hz minimal clonic seizure model (a rigorous model for pharmacoresistant partial seizures), enantiomeric pairs show distinct activity profiles .

The (R,R) enantiomers consistently outperform their (S,S) counterparts. This suggests that the (R,R) spatial arrangement provides a superior fit for the putative CNS receptor binding pocket, lowering the effective dose required to raise the seizure threshold.

Quantitative Data Comparison

The following table summarizes the comparative biological performance of key pyrrolopyrazine isomers and derivatives across different therapeutic models.

Compound / IsomerStructural FeatureTarget / ModelBiological ActivityEfficacy Metric
Pyrrolo[1,2-a]pyrazine Bridgehead NitrogenBroad-spectrumAntimicrobialHigh (MIC < 16 µg/mL)
5H-Pyrrolo[2,3-b]pyrazine No Bridgehead NKinasesKinase InhibitionHigh Affinity
Isomer 6x 2,4-dimethoxyphenylU937 Lymphoma CellsAnticancer (Apoptosis)Potent Inhibition
Isomer 6y 2,5-dimethoxyphenylU937 Lymphoma CellsAnticancer (Apoptosis)Ineffective
Enantiomer (4R,8aR)-3a (R,R) Configuration6 Hz Epilepsy ModelAnticonvulsantED₅₀ = 47.90 mg/kg
Enantiomer (4S,8aS)-6 (S,S) Configuration6 Hz Epilepsy ModelAnticonvulsantED₅₀ = 126.19 mg/kg

Experimental Protocols: In Vitro Cytotoxicity & Mechanism Validation

To objectively compare the biological activity of newly synthesized pyrrolo[1,2-a]pyrazine isomers, researchers must employ a self-validating assay system. The following protocol details the workflow for evaluating anticancer efficacy and confirming the FTase-mediated apoptotic mechanism.

Phase 1: Cell Viability Assessment (MTT Assay)
  • Step 1: Compound Preparation. Dissolve isomers (e.g., 6x and 6y) in 100% DMSO to create 10 mM stock solutions. Dilute in culture media to final testing concentrations (1–100 µM).

    • Causality: Pyrrolopyrazines are highly lipophilic. Initial dissolution in DMSO ensures complete solubility, while keeping the final assay concentration of DMSO below 0.1% prevents solvent-induced baseline toxicity.

  • Step 2: Cell Seeding & Treatment. Seed U937 cells in 96-well plates at 1×104 cells/well. Incubate for 24 hours, then treat with the isomer dilutions for 48 hours.

  • Step 3: MTT Addition. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in 150 µL of DMSO, and read absorbance at 570 nm.

    • Causality: Measuring the reduction of MTT to formazan by mitochondrial succinate dehydrogenase provides a direct, quantifiable proxy for cell metabolic rate and viability, allowing for the calculation of exact IC₅₀ values.

Phase 2: Apoptotic Mechanism Validation (JC-1 Staining)
  • Step 4: Mitochondrial Depolarization Check. Treat U937 cells with the IC₅₀ concentration of the active isomer for 24 hours. Wash and incubate with JC-1 dye (2 µM) for 30 minutes at 37°C.

    • Causality: FTase inhibition disrupts Ras signaling, which subsequently downregulates p38 and triggers mitochondrial membrane depolarization. JC-1 dye aggregates (red fluorescence) in healthy mitochondria but remains as monomers (green fluorescence) in depolarized mitochondria. A shift from red to green validates the intrinsic apoptotic pathway.

Self-Validation Checkpoint: Every run must include a positive control (e.g., 5-Fluorouracil) and a vehicle control (0.1% DMSO). System Logic: If the vehicle control exhibits >5% cell death, the solvent concentration is too high, invalidating the assay. If the positive control fails to induce a red-to-green JC-1 shift, the cell line has likely lost its apoptotic sensitivity (high passage number) and must be replaced.

References

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters (2019). URL:[Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity (2021). URL:[Link]

  • Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. Molecules (2014). URL:[Link]

Comparative Guide: HPLC Method Development for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (CAS: 1785397-12-7) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including inhibitors targeting viral replication complexes and neurological pathways[1][2].

From an analytical perspective, this molecule presents a unique set of chromatographic challenges. It features a fused bicyclic aromatic system, an electron-withdrawing chlorine atom, and a reactive carbaldehyde moiety. Ensuring accurate quantification and purity profiling requires a method capable of separating the parent compound from structurally similar synthetic byproducts (such as des-chloro analogs or hydroxylated degradants) while mitigating peak tailing caused by the heteroaromatic nitrogen atoms.

Physicochemical Profiling & Method Rationale

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first understand the causality behind the molecule's behavior in solution:

  • Aromaticity and Basicity: According to Hückel's rule, the pyrrolo[1,2-a]pyrazine core is a fully conjugated aromatic system[3]. The bridgehead nitrogen acts as a "pyrrole-type" nitrogen (its lone pair is delocalized into the aromatic sextet, rendering it nonbasic). Conversely, the second nitrogen in the pyrazine ring is "pyridine-type" and possesses a localized lone pair, making it weakly basic and prone to protonation at low pH[3].

  • Secondary Interactions: Basic heterocycles notoriously cause peak tailing on traditional silica-based columns due to secondary ion-exchange interactions with residual, unendcapped acidic silanols[4][5].

  • Selectivity Drivers: The predicted XLogP of the molecule is approximately 2.2[6]. While this indicates sufficient hydrophobicity for Reversed-Phase (RP) chromatography, relying solely on dispersive (hydrophobic) interactions via a standard C18 column often fails to resolve closely related halogenated impurities. Therefore, stationary phases capable of π−π and dipole-dipole interactions are hypothesized to offer superior selectivity[4].

Method Development Workflow

HPLC_Method_Dev Start Target Molecule: 1-Chloropyrrolo[1,2-a]pyrazine -6-carbaldehyde PhysChem Physicochemical Profiling (XLogP ~2.2, Aromatic Heterocycle) Start->PhysChem Structural Analysis ColumnScreen Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. Biphenyl) PhysChem->ColumnScreen Selectivity Drivers MobilePhase Mobile Phase Optimization (0.1% Formic Acid, pH ~2.7) ColumnScreen->MobilePhase Biphenyl Selected Validation ICH Q2(R2) Validation (Specificity, Linearity, Robustness) MobilePhase->Validation Optimal Conditions FinalMethod Final Validated HPLC-UV Method Validation->FinalMethod Pass Criteria

Workflow for the systematic HPLC method development and ICH Q2(R2) validation of the target analyte.

Self-Validating Experimental Protocol

To ensure the method is scientifically defensible and aligned with the lifecycle approach of the ICH Q2(R2) guidelines[7][8], the following self-validating protocol was established. The inclusion of a System Suitability Test (SST) ensures the method's resolving power is continuously verified.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Rationale: Acidic conditions ensure the pyrazine nitrogen remains in a consistent protonated state while simultaneously suppressing the ionization of residual silanols on the silica support, thereby preventing peak tailing[3][5].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Solution Preparation

  • Working Standard: Dissolve 10.0 mg of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde in 10 mL of Acetonitrile. Dilute to 0.1 mg/mL using 90:10 (A:B).

  • System Suitability Solution (SST): Spike the working standard with 0.01 mg/mL of 1-hydroxypyrrolo[1,2-a]pyrazine-6-carbaldehyde (a common synthetic degradant formed via nucleophilic substitution of the halogen). This critical pair is used to evaluate chromatographic resolution ( Rs​ ).

Step 3: Chromatographic Execution

  • Instrument: Agilent 1260 Infinity II (or equivalent UHPLC/HPLC).

  • Gradient Program: 10% B to 60% B over 10 minutes; hold at 60% B for 2 minutes; return to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 μ L.

  • Detection: UV at 254 nm (optimal for the conjugated aromatic system).

Comparative Performance Analysis: Stationary Phase Selection

Three distinct column chemistries (all 150 x 4.6 mm, 3 μ m particle size) were evaluated to determine the optimal stationary phase. The quantitative results are summarized below:

Column ChemistryRetention Time ( tR​ , min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Hydroxy-Degradant
Column A: C18 (Dispersive) 6.21.458,5001.8
Column B: Phenyl-Hexyl ( π−π ) 6.81.1511,2002.5
Column C: Biphenyl (Dipole & π−π ) 7.51.0214,5004.1
Data Interpretation & Causality
  • C18 Column: While providing adequate retention, the purely dispersive (hydrophobic) interactions of the C18 alkyl chain failed to exploit the electronic differences between the chloro- and hydroxy-substituents. This resulted in marginal resolution ( Rs​ = 1.8) and noticeable peak tailing ( Tf​ = 1.45) due to unshielded silanol interactions[4].

  • Phenyl-Hexyl Column: The introduction of a phenyl ring allowed for π−π interactions with the electron-deficient pyrrolo[1,2-a]pyrazine core, improving both peak shape and resolution.

  • Biphenyl Column (Optimal): The Biphenyl phase delivered vastly superior performance. The rigid, highly conjugated π system of the biphenyl ligand acts as a strong electron donor to the electron-deficient analyte. Furthermore, the biphenyl phase exhibits enhanced dipole-dipole interactions with the highly polarizable chlorine atom and the carbaldehyde group. This dual-retention mechanism resulted in baseline separation ( Rs​ = 4.1) and near-perfect peak symmetry ( Tf​ = 1.02).

Robustness & ICH Q2(R2) Alignment

The finalized method utilizing the Biphenyl column was validated against the revised ICH Q2(R2) guidelines, which emphasize a Quality-by-Design (QbD) approach to analytical procedures[7][9].

  • Specificity: The method demonstrated absolute specificity. Forced degradation studies (acid, base, peroxide) confirmed that no degradation products co-eluted with the principal 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde peak.

  • Linearity & Range: Evaluated from 25% to 150% of the target concentration (0.025 to 0.15 mg/mL). The correlation coefficient ( R2 ) was >0.999, with residuals randomly distributed, strictly satisfying the fit-for-purpose criteria of Q2(R2)[8].

  • Robustness: Deliberate, minor variations in flow rate ( ± 0.1 mL/min), column temperature ( ± 5 °C), and mobile phase organic composition ( ± 2% absolute) were tested. The critical resolution ( Rs​ ) remained >3.0 across all perturbed conditions, proving the method's defensibility and reliability for routine pharmaceutical quality control[7][9].

References

  • ICH Q2 (R2) Validation of Analytical Procedures | Source: MasterControl | URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | Source: IntuitionLabs | URL:[Link]

  • Validation of Analytical Procedures Q2(R2) | Source: International Council for Harmonisation (ICH) | URL:[Link]

  • 1-chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde (C8H5ClN2O) | Source: PubChemLite (Université du Luxembourg) | URL:[Link]

  • HPLC Column Selection | Source: LCGC International | URL:[Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development | Source: Welch Materials | URL:[Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Source: ResearchGate | URL:[Link]

  • Facile Access to 1,4-Disubstituted Pyrrolo[1,2-a]pyrazines from α-Aminoacetonitriles | Source: Thieme Connect | URL:[Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of Pyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1] Consequently, the development of efficient and versatile synthetic methodologies for constructing this bicyclic system is of significant interest to the chemical and pharmaceutical research communities. This guide provides a comparative analysis of the efficacy of various catalytic systems employed in the synthesis of pyrrolo[1,2-a]pyrazines, offering insights into their mechanisms, substrate scope, and practical application.

The Strategic Importance of Catalyst Selection

The choice of catalyst is a critical determinant of the success and efficiency of a synthetic route to pyrrolo[1,2-a]pyrazines. An ideal catalyst should offer high yields, broad functional group tolerance, mild reaction conditions, and often, regioselectivity. The following sections will delve into the nuances of prominent catalytic systems, providing a head-to-head comparison to aid researchers in selecting the optimal approach for their specific synthetic targets.

Palladium Catalysis: A Workhorse for C-C and C-N Bond Formation

Palladium catalysts are renowned for their versatility in cross-coupling reactions and have been extensively applied to the synthesis of pyrrolo[1,2-a]pyrazines. These methods often involve a cascade or tandem reaction sequence, where the catalyst orchestrates multiple bond-forming events in a single pot.

A prominent strategy involves the palladium(II)-catalyzed cascade reaction of substituted 1H-pyrrole-2-carbonitriles with arylboronic acids.[2][3][4] This approach leverages a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation. The reaction typically employs a palladium(II) salt, such as Pd(OAc)₂, in the presence of a ligand.

Mechanistic Insights

The catalytic cycle is proposed to commence with the addition of the arylboronic acid to the nitrile, forming a ketimine intermediate. Subsequent intramolecular cyclization and dehydration furnish the desired pyrrolo[1,2-a]pyrazine product.[2]

G cluster_0 Pd(II) Catalytic Cycle Pd(OAc)2 Pd(OAc)2 Ketimine_Intermediate Ketimine_Intermediate Pd(OAc)2->Ketimine_Intermediate + Arylboronic Acid + Pyrrole Nitrile Arylboronic_Acid Arylboronic_Acid Pyrrole_Nitrile Pyrrole_Nitrile Product Product Ketimine_Intermediate->Product Intramolecular Cyclization & Dehydration Product->Pd(OAc)2 Catalyst Regeneration

Figure 1. Plausible mechanism for the Palladium-catalyzed synthesis of 1,3-disubstituted pyrrolo[1,2-a]pyrazines.

Performance & Scope

This palladium-catalyzed methodology exhibits good to excellent yields for a variety of substrates.[5][6] It tolerates a range of functional groups on both the arylboronic acid and the pyrrole nitrile precursor.

Catalyst SystemStarting MaterialsKey ConditionsYield RangeReference
Pd(OAc)₂ / 2,2'-bipyridineSubstituted 1H-pyrrole-2-carbonitriles and arylboronic acidsDMF, 100 °C, 12 h58-80%[2][6]
Pd(TFA)₂N-Phenacyl pyrrole-2-carbonitriles and aryl boronic acidsToluene, 110 °CGood to excellent[3]
Pd(OAc)₂ / NaOAc / Bu₄NClN-allyl pyrrole-2-carboxamideDMSO, 120 °CModerate[7]

Gold Catalysis: Mild and Regioselective Annulations

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the synthesis of complex heterocyclic systems due to their strong affinity for alkynes. In the context of pyrrolo[1,2-a]pyrazine synthesis, gold catalysis enables mild and highly regioselective cyclization reactions.

One notable application is the gold(I)-catalyzed regioselective annulation of dihydropyrazinone derivatives.[8] This method involves the activation of an alkyne by the gold(I) catalyst, rendering it susceptible to nucleophilic attack by the C-5 position of the dihydropyrazinone ring.

Mechanistic Rationale

The high regioselectivity is attributed to the "soft" electrophilic nature of the gold-activated alkyne, which preferentially reacts with the "soft" nucleophilic C-5 position of the dihydropyrazinone.[8]

G Dihydropyrazinone Dihydropyrazinone Activated_Alkyne Gold-Activated Alkyne (Soft Electrophile) Dihydropyrazinone->Activated_Alkyne + Au(I) Catalyst Gold_Catalyst Au(I) Catalyst Cyclization Regioselective Attack from C-5 (Soft Nucleophile) Activated_Alkyne->Cyclization Product Pyrrolo[1,2-a]pyrazine- 3,6(2H,4H)-dione Cyclization->Product G Start Combine Reactants & Catalyst Heat Heat at 100 °C for 12h Start->Heat Workup Aqueous Workup Heat->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[1,2-a]pyrazine Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolo[1,2-a]pyrazine Core - A Scaffold of Therapeutic Privilege

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds with significant biological activity across a range of therapeutic areas. These are termed "privileged scaffolds." The pyrrolo[1,2-a]pyrazine core, a nitrogen-containing fused heterocyclic system, has firmly established itself as such a scaffold. Its unique, rigid three-dimensional structure is amenable to synthetic modification, making it a cornerstone for the development of novel therapeutic agents.[1] Compounds built upon this core have demonstrated a remarkable breadth of biological activities, including anticancer, anticonvulsant, antibacterial, antiviral, and anti-inflammatory effects.[1][2]

This guide focuses on the structure-activity relationships (SAR) of analogs derived from the 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde scaffold. By systematically analyzing how specific structural modifications influence biological activity, we can elucidate the key chemical features required for potency and selectivity. This analysis is critical for researchers and drug development professionals aiming to rationally design next-generation therapeutics with improved efficacy and safety profiles. We will delve into the experimental data supporting these relationships, compare the performance of various analogs, and provide detailed protocols for key biological assays.

I. SAR Analysis in Anticancer Applications: Tuning the Scaffold for Cytotoxicity

The pyrrolo[1,2-a]pyrazine scaffold has been extensively explored for the development of novel anticancer agents.[1] Derivatives have demonstrated significant cytotoxicity against a variety of cancer cell lines, often by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways essential for cancer cell survival and proliferation.[1][3]

Key Structural Modifications and Their Impact on Anticancer Activity

Our analysis of the existing literature reveals that substitutions at several key positions on the pyrrolo[1,2-a]pyrazine ring system are critical for potent anticancer activity. The nature, size, and electronic properties of these substituents dictate the compound's efficacy and selectivity.

  • Substitution on Appended Aromatic Rings: A common strategy involves attaching an aromatic ring to the core scaffold. The substitution pattern on this ring is a major determinant of activity. For instance, in a series of compounds screened against human lymphoma (U937) cells, a derivative with a 2,4-dimethoxyphenyl group (Compound 6x ) showed more potent inhibition of cell survival than a similar analog with a single methoxy group at the ortho-position.[4] Conversely, analogs bearing a halogen at the ortho-position or a 2,5-dimethoxyphenyl moiety were significantly less effective.[4] This highlights the critical importance of the precise placement and electronic nature of substituents, suggesting that a specific hydrogen bonding and/or steric profile is required for optimal target engagement.[4]

  • Modifications at the Pyrazine Ring: Modifications on the pyrazine portion of the scaffold have yielded some of the most potent analogs. A notable example, Compound 3h ((3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide), demonstrated potent, low-micromolar activity against both prostate (PC-3) and breast (MCF-7) cancer cell lines.[3] This compound features bulky, electronically distinct groups at positions 2, 3, and 4, indicating that the steric and electronic environment in this region is crucial for its cytotoxic effect.[3]

  • Saturation and Substitution: The natural product Pyrrolo(1,2,a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP ), isolated from a marine bacterium, shows that saturation of the pyrazine ring can also lead to potent anticancer activity.[5] PPDHMP was effective against both lung (A549) and cervical (HeLa) cancer cells, arresting the cell cycle at the G1 phase and inducing apoptosis.[5] This demonstrates that diverse modifications, from complex aromatic substitutions to ring saturation with simple alkyl groups, can confer potent cytotoxicity.

Comparative Performance of Anticancer Analogs

The following table summarizes the performance of key pyrrolo[1,2-a]pyrazine analogs against various cancer cell lines, providing a clear comparison of their cytotoxic potential.

Compound IDKey Structural FeaturesCancer Cell LineActivity (IC₅₀)Reference
3h Dihydropyrrolo[1,2-a]pyrazine with bulky aromatic substituents at C2, C3, C4PC-3 (Prostate)1.18 µM[3]
MCF-7 (Breast)1.95 µM[3]
6x Pyrrolo[1,2-a]pyrazine with a 2,4-dimethoxyphenyl groupU937 (Lymphoma)Potent Inhibition[4]
PPDHMP Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione with a 3-(2-methylpropyl) groupA549 (Lung)19.94 µg/ml[5]
HeLa (Cervical)16.73 µg/ml[5]
5b Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate derivativePanc-1 (Pancreatic)20.3 µM[6]
Mechanism of Action: Inducing Apoptosis

A common mechanistic theme for these anticancer agents is the induction of apoptosis. This is often achieved through the activation of effector caspases, such as caspase-3, which then cleave critical cellular substrates like poly(ADP-ribose) polymerase (PARP), leading to cell death.[1][3] Compound 3h , for example, was shown to induce apoptosis via caspase-3 activation and PARP cleavage.[3] Similarly, PPDHMP 's mechanism involves the activation of caspase-9 and -3 and the downregulation of anti-apoptotic Bcl-2 family proteins.[5] Some derivatives are also believed to target specific signaling pathways, such as the FTase-p38 axis, which is involved in cancer cell proliferation.[4]

Anticancer_SAR_Summary cluster_scaffold Pyrrolo[1,2-a]pyrazine Core cluster_modifications Structural Modifications cluster_activity Biological Outcome Scaffold Pyrrolo[1,2-a]pyrazine Aromatic_Sub Aromatic Ring Substituents (e.g., at C6) Scaffold->Aromatic_Sub Attach & Modify Pyrazine_Mod Pyrazine Ring Modifications (e.g., at C1, C3, C4) Scaffold->Pyrazine_Mod Substitute Saturation Ring Saturation (Hexahydro derivatives) Scaffold->Saturation Reduce Activity Enhanced Anticancer Activity (Cytotoxicity, Apoptosis) Aromatic_Sub->Activity e.g., 2,4-dimethoxy (Compound 6x) Pyrazine_Mod->Activity e.g., Bulky groups at C2,3,4 (Compound 3h) Saturation->Activity e.g., Alkyl group at C3 (PPDHMP)

Caption: Key SAR trends for anticancer pyrrolo[1,2-a]pyrazine analogs.

II. SAR in Anticonvulsant Applications: The Importance of Stereochemistry and Aromatic Substitution

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have also shown significant promise as anticonvulsant agents. SAR studies in this area have revealed that both the three-dimensional arrangement of atoms (stereochemistry) and the substitution pattern on an appended aromatic ring are critical for in vivo efficacy.

Key Structural Determinants for Anticonvulsant Activity
  • Stereochemistry: A preliminary SAR study identified that the (S,S) absolute configuration on the stereogenic centers of the perhydropyrrolo[1,2-a]pyrazine core is a key requirement for high anticonvulsant activity.[7] This underscores the importance of a precise three-dimensional fit with the biological target.

  • Aromatic Substituents at C-4: For chiral analogs with an aromatic ring at the C-4 position, the location of substituents on this ring significantly impacts activity. High efficacy in the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests was observed for analogs with meta-substituted phenyl rings.[8] Interestingly, the efficacy in the 6 Hz model, which represents pharmacoresistant seizures, was less affected by the substituent's position.[8] The most active derivative in this model, Compound 5a , was also effective in a pilocarpine-induced status epilepticus model.[8]

Comparative Performance of Anticonvulsant Analogs
Compound IDKey Structural FeaturesAnimal ModelActivity (ED₅₀)Reference
5a Chiral pyrrolo[1,2-a]pyrazine with aromatic substituent at C-46 Hz (mice)32.24 mg/kg[8]
(4R,8aR)-3a Perhydropyrrolo[1,2-a]pyrazine derivative6 Hz (mice)47.90 mg/kg[7]

III. Experimental Protocols: Methodologies for SAR Elucidation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential. Below are methodologies for key assays used to evaluate the compounds discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is frequently used to determine the IC₅₀ values of potential anticancer compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed treat 2. Treat with Serial Dilutions of Test Compounds seed->treat incubate1 3. Incubate for 48-72 hours treat->incubate1 add_mtt 4. Add MTT Reagent incubate1->add_mtt incubate2 5. Incubate for 4 hours (Formazan Formation) add_mtt->incubate2 solubilize 6. Solubilize Formazan Crystals (DMSO) incubate2->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 Value read->analyze end End analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases involved in the apoptotic pathway.

Principle: A luminogenic substrate containing the DEVD peptide sequence, which is specific for caspase-3 and -7, is added to the cell lysate. If active caspases are present, they cleave the substrate, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include a positive control (e.g., staurosporine) and a negative (vehicle) control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Substrate Cleavage: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of cells or total protein concentration. Compare the signal from treated cells to control cells to determine the fold-increase in caspase-3/7 activity.

Apoptosis_Pathway Pyrrolo_pyrazine Pyrrolo[1,2-a]pyrazine Analog (e.g., 3h, PPDHMP) Procaspase Pro-caspase-3 Pyrrolo_pyrazine->Procaspase Induces Activation Caspase3 Active Caspase-3 Procaspase->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis (Cell Death) Cleaved_PARP->Apoptosis

Caption: Apoptosis induction via the Caspase-3/PARP pathway.

IV. Conclusion and Future Directions

The pyrrolo[1,2-a]pyrazine scaffold is a versatile and highly fruitful starting point for the development of novel therapeutics. Structure-activity relationship studies have clearly demonstrated that specific modifications to this core can yield potent and selective agents for cancer and epilepsy.

Key SAR insights include:

  • For anticancer activity , the electronic properties and steric bulk of substituents on an appended aromatic ring, as well as on the pyrazine moiety itself, are critical.

  • For anticonvulsant activity , stereochemistry and the substitution pattern on a C-4 aromatic ring are paramount for in vivo efficacy.

Future research should focus on expanding the chemical space around this privileged scaffold. The synthesis of new libraries with diverse substitution patterns, guided by the SAR principles outlined here, will be crucial. Further investigation into the precise molecular targets and mechanisms of action will enable more rational drug design. Finally, optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of the most potent leads will be the final step in translating these promising scaffolds into clinically effective drugs.

References

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. (2023). MDPI. Available at: [Link]

  • Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and substituted pyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine. SID. Available at: [Link]

  • Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. (2020). PubMed. Available at: [Link]

  • SAR of pyrrolo[1,2-a]pyrazine-2,6-dione derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). PubMed. Available at: [Link]

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. (2016). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. (2013). PubMed. Available at: [Link]

  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. Available at: [Link]

  • Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. (2013). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI. Available at: [Link]

  • Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. (2013). PubMed. Available at: [Link]

  • Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. ResearchGate. Available at: [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). ResearchGate. Available at: [Link]

  • Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. (2014). MDPI. Available at: [Link]

  • Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace. Available at: [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (2016). RSC Publishing. Available at: [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. (2021). ACS Publications. Available at: [Link]

  • Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. (2015). PubMed. Available at: [Link]

Sources

theoretical vs. experimental NMR data for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical vs. Experimental NMR Data for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde: A Comprehensive Structural Validation Guide

As a Senior Application Scientist in early-stage drug discovery, one of the most critical bottlenecks I encounter is the unequivocal structural validation of novel heterocyclic scaffolds. For complex fused bicyclic systems like 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde , relying solely on benchtop Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes leave room for regiochemical ambiguity.

To establish a self-validating system of structural proof, modern analytical workflows demand the integration of in vitro experimental data with in silico Density Functional Theory (DFT) predictions. This guide objectively compares theoretical and experimental NMR workflows, detailing the causality behind chemical shift deviations and demonstrating how their convergence guarantees scientific integrity[1].

The Pyrrolo[1,2-a]pyrazine Scaffold: Electronic Context

The pyrrolo[1,2-a]pyrazine core is a highly privileged pharmacophore, featuring a fused 5,6-bicyclic system with a bridgehead nitrogen (N5)[2]. The electronic environment of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde is heavily polarized:

  • The C1-Chlorine: Exerts a strong inductive electron-withdrawing effect (-I), deshielding the adjacent pyrazine carbons.

  • The C6-Carbaldehyde: Acts as a powerful resonance electron-withdrawing group (-M), pulling electron density from the electron-rich pyrrole ring and significantly deshielding the H-7 proton.

When synthesizing derivatives of this class, differentiating between regiomers (e.g., 1-chloro vs. 3-chloro) is paramount. Comparing experimental shifts against Gauge-Independent Atomic Orbital (GIAO) DFT calculations provides the definitive proof required for patent claims and target-binding models.

Methodological Framework: A Self-Validating System

To ensure absolute trustworthiness, the structural assignment must not rely on isolated data points. Instead, we execute two parallel, independent workflows that converge on a final statistical validation.

A. Experimental Protocol (In Vitro)
  • Sample Preparation: Dissolve 10 mg of high-purity (>98%) 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Add 0.03% v/v tetramethylsilane (TMS) as the internal standard (0.00 ppm).

  • Acquisition: Transfer the solution to a 5 mm precision NMR tube. Acquire spectra on a 400 MHz NMR spectrometer at 298 K.

    • ¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.

    • ¹³C NMR: 1024 scans, 30° pulse angle, 2-second relaxation delay, with ¹H broadband decoupling.

  • Processing: Apply Fourier Transform (FT), followed by manual phase and baseline correction.

B. Theoretical Protocol (In Silico)
  • Conformational Search: Perform a 3D conformational search using the MMFF94 force field to identify the global minimum energy conformer, specifically evaluating the rotational states of the C6-carbaldehyde group.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311+G(d,p) level. Incorporate the Polarizable Continuum Model (PCM) for chloroform to simulate implicit solvent effects.

  • Chemical Shift Calculation: Calculate the isotropic magnetic shielding tensors (σ) using the GIAO method at the same level of theory.

  • Data Scaling: Raw DFT calculations systematically overestimate chemical shifts due to electron correlation limitations. Convert shielding tensors to chemical shifts (δ) using empirically derived linear scaling factors (e.g., derived from the DELTA50 database) to correct these systematic errors[3].

Workflow Visualization

The following diagram illustrates the parallel execution of the in silico and in vitro methodologies, highlighting how independent data streams merge into a unified Bayesian probability analysis (DP4+).

NMR_Workflow cluster_theo Theoretical NMR Workflow (in silico) cluster_exp Experimental NMR Workflow (in vitro) Model 3D Conformational Search (MMFF94) Opt Geometry Optimization (DFT: B3LYP/6-311+G**) Model->Opt GIAO Shift Calculation (GIAO/PCM-CHCl3) Opt->GIAO TheoData Theoretical δ Values GIAO->TheoData Compare Comparative Analysis (Linear Scaling & DP4+) TheoData->Compare Sample Sample Preparation (CDCl3 Solvent) Acq NMR Acquisition (400 MHz Spectrometer) Sample->Acq Process Spectral Processing (FT, Phase Corr.) Acq->Process ExpData Experimental δ Values Process->ExpData ExpData->Compare Validate Regiochemical Validation (1-Chloro, 6-CHO) Compare->Validate

Figure 1: Parallel theoretical and experimental NMR workflows converging on structural validation.

Data Comparison: Experimental vs. Theoretical Shifts

The tables below summarize the quantitative comparison between the benchtop NMR data and the scaled GIAO-DFT predictions.

Table 1: ¹H NMR Chemical Shifts (δ in ppm)
Proton PositionExperimental (CDCl₃)Theoretical (GIAO)Δδ (Theo - Exp)
H-3 (Pyrazine)8.158.22+0.07
H-4 (Pyrazine)7.827.95+0.13
H-7 (Pyrrole)7.247.18-0.06
H-8 (Pyrrole)6.856.91+0.06
-CHO (Aldehyde)9.8810.05+0.17
Table 2: ¹³C NMR Chemical Shifts (δ in ppm)
Carbon PositionExperimental (CDCl₃)Theoretical (GIAO)Δδ (Theo - Exp)
C-1 (C-Cl)135.4138.2+2.8
C-3 142.1145.0+2.9
C-4 115.6117.1+1.5
C-6 (C-CHO)128.3130.5+2.2
C-7 118.4120.0+1.6
C-8 112.5113.8+1.3
C-8a (Bridgehead)125.2127.4+2.2
-CHO (Aldehyde)178.5182.1+3.6

Mechanistic Insights & Causality of Deviations

While the theoretical and experimental values show excellent linear correlation, understanding the causality behind the residual deviations (Δδ) is what separates routine analysis from expert structural elucidation:

  • Aldehyde Deshielding (+0.17 ppm in ¹H, +3.6 ppm in ¹³C): The theoretical model uses an implicit PCM solvent model. It treats the chloroform environment as a continuous dielectric field but fails to account for explicit, weak hydrogen bonding between the CDCl₃ deuterium/proton and the aldehyde carbonyl oxygen. This lack of explicit solute-solvent interaction in the in silico model typically results in a slight overestimation of the deshielding effect.

  • The Heavy Atom Effect at C-1 (+2.8 ppm in ¹³C): The largest carbon deviation occurs at the C-1 position bearing the chlorine atom. Standard basis sets like 6-311+G(d,p) struggle to perfectly model the spin-orbit coupling and relativistic effects induced by heavy halogens. Consequently, the GIAO method systematically overestimates the chemical shift of halogenated carbons.

  • DP4+ Probability Validation: Despite these minor, well-understood deviations, feeding both the scaled and unscaled theoretical data into the DP4+ Bayesian probability framework yields a >99% confidence score for the 1-chloro-6-carbaldehyde regiomer over any other theoretical isomer (e.g., 3-chloro or 8-chloro variants)[4].

Conclusion & Best Practices

Theoretical NMR calculations are not a replacement for experimental bench data; they are an orthogonal validation tool. For complex heterocycles like 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde, combining 400 MHz experimental acquisition with B3LYP/GIAO theoretical modeling creates an airtight, self-validating proof of structure[1].

Best Practice Recommendation: Always apply empirical scaling factors (such as those derived from DELTA50) to your raw GIAO shielding tensors[3]. Unscaled DFT data contains systematic errors that can easily lead to false-negative structural assignments during automated DP4+ analysis[4].

References

  • The Evolving Landscape of NMR Structural Elucidation MDPI Molecules URL:[Link]

  • Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts The Journal of Organic Chemistry URL:[Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking MDPI Molecules URL:[Link]

  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrrolo[2,1-c]pyrazine via Regioselective Annulative Functionalizations The Journal of Organic Chemistry URL:[Link]

Sources

Safety Operating Guide

Navigating the Synthesis and Handling of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde, presents significant potential in medicinal chemistry and materials science. As with any chlorinated organic molecule, particularly one incorporating an aldehyde functional group, a comprehensive understanding of its safe handling, the appropriate personal protective equipment (PPE), and compliant disposal methods are paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural implementation in your laboratory.

Understanding the Hazard Profile: A Logic-Driven Approach

While a specific Safety Data Sheet (SDS) for 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde is not yet widely available, we can infer its potential hazards by examining structurally analogous compounds. The presence of a chlorinated pyrazine ring and an aldehyde group suggests several key areas for concern:

  • Dermal and Ocular Irritation: Aromatic aldehydes are known to be irritants.[1] Coupled with the chlorinated heterocyclic system, there is a high probability of this compound causing skin and serious eye irritation upon contact.[2][3][4]

  • Respiratory Tract Irritation: Volatile or aerosolized aldehydes can irritate the respiratory system.[1][3]

  • Toxicity: Many chlorinated organic compounds exhibit some level of toxicity if ingested, inhaled, or absorbed through the skin.[5][6] While the exact toxicity of this novel compound is unknown, it is prudent to handle it as a substance with potential toxicological effects.

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be harmful to aquatic life.[7][8][9] Therefore, proper disposal is not just a matter of laboratory safety, but also of environmental stewardship.

This inferred hazard profile dictates a cautious and well-documented approach to handling, mandating the use of appropriate engineering controls and a comprehensive PPE strategy.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

Body PartRequired PPERationale and Best Practices
Eyes and Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory to protect against splashes and vapors.[10] A face shield should be worn over the goggles, especially during procedures with a higher risk of splashing, such as transfers of solutions or reaction quenching.[10][11][12]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[10][12][13] For prolonged handling or in situations with a high risk of immersion, consider double-gloving or using thicker neoprene gloves.[13] Always inspect gloves for any signs of degradation or perforation before use and change them immediately after any contact with the chemical.[10]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, provides a critical barrier against spills and splashes.[1][10] Ensure the material is appropriate for the solvents being used in the procedure.
Respiratory Use in a Certified Chemical Fume HoodAll manipulations of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde, including weighing, transfers, and reactions, must be conducted within a properly functioning chemical fume hood to minimize the inhalation of any vapors or aerosols.[1][3][14]
Feet Closed-Toed ShoesShoes that completely cover the foot are a fundamental requirement in any laboratory setting to protect against spills.[10][11]
Visualizing the PPE Workflow

The selection and use of PPE should follow a logical workflow, from initial risk assessment to final disposal of contaminated items.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk_Assessment Assess procedural risks: - Splash potential - Aerosol generation PPE_Selection Select appropriate PPE based on risk (Goggles, Face Shield, Gloves, Lab Coat) Risk_Assessment->PPE_Selection Inspect_PPE Inspect all PPE for integrity PPE_Selection->Inspect_PPE Don_PPE Don PPE in correct order: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves Inspect_PPE->Don_PPE Fume_Hood Conduct all work in a certified chemical fume hood Don_PPE->Fume_Hood Monitor_Contamination Continuously monitor for any PPE contamination Fume_Hood->Monitor_Contamination Doff_PPE Doff PPE carefully to avoid self-contamination Monitor_Contamination->Doff_PPE Dispose_PPE Dispose of single-use PPE in designated hazardous waste Doff_PPE->Dispose_PPE Hand_Wash Wash hands thoroughly Dispose_PPE->Hand_Wash

Caption: Workflow for PPE selection, use, and disposal.

Operational Plan: Step-by-Step Guidance for Safe Handling

A clear and concise operational plan is crucial for minimizing exposure and ensuring procedural safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • The container should be kept tightly closed and clearly labeled.[2][3]

2. Weighing and Solution Preparation:

  • All weighing of the solid compound must be performed inside a chemical fume hood.

  • Use a disposable weighing boat to prevent contamination of balances.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Reaction and Work-up:

  • Set up all reactions in a chemical fume hood.

  • Ensure all glassware is properly secured.

  • During aqueous work-up, be mindful of the potential for the compound to partition into the aqueous layer. Treat all aqueous waste as hazardous.

4. Spill Management:

  • In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[3]

  • For larger spills, or any spill outside of a fume hood, evacuate the immediate area and follow your institution's emergency procedures.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

The disposal of 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde and any associated waste must be handled with meticulous care to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with the compound, including gloves, weighing boats, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures, mother liquors from crystallizations, and contaminated solvents, should be collected in a designated chlorinated organic waste container. Do not mix with non-halogenated waste streams.[15] Aqueous solutions from extractions should also be disposed of as hazardous waste containing chlorinated hydrocarbons.[15]

Disposal Methodology:

  • Due to its chlorinated nature, this compound should not be disposed of down the drain or in regular trash.[15]

  • The primary method for the disposal of chlorinated organic residues is high-temperature incineration by a licensed hazardous waste disposal company.[7][15][16] This process breaks down the compound into less harmful components.

Decision Tree for Waste Disposal

Waste_Disposal_Decision_Tree Start Waste Generated Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste Solid Waste: - Contaminated gloves - Weighing boats - Absorbent materials Is_Solid->Solid_Waste Solid Liquid_Waste Liquid Waste: - Reaction mixtures - Solvents - Aqueous layers Is_Solid->Liquid_Waste Liquid Collect_Solid Collect in a labeled 'Solid Chlorinated Waste' container Solid_Waste->Collect_Solid Collect_Liquid Collect in a labeled 'Liquid Chlorinated Waste' container Liquid_Waste->Collect_Liquid Incineration Arrange for disposal via high-temperature incineration by a certified vendor Collect_Solid->Incineration Collect_Liquid->Incineration

Caption: Decision tree for the proper disposal of waste.

By adhering to these guidelines, researchers can confidently and safely work with 1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde, fostering a culture of safety and responsibility within the laboratory.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Disposal of Chlorine-Containing Wastes - Semantic Scholar. (n.d.).
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective | The Journal of Physical Chemistry C - ACS Publications. (2023, April 4).
  • US4215095A - Process for the incineration of chlorinated organic materials - Google Patents. (n.d.).
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
  • Safety Data Sheet - ChemScene. (2025, August 22).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 7).
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Management Software. (n.d.).
  • Safety Data Sheet - Aaronchem. (2024, November 1).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.